Succinimide
Description
Historical Context and Early Research Directions
The preparation of succinimide (B58015) has been documented in chemical literature for many years, with early methods focusing on straightforward synthesis from common starting materials. A well-established method involves the thermal decomposition of ammonium (B1175870) succinate (B1194679). wikipedia.org One of the classic laboratory procedures for synthesizing this compound involves the reaction of succinic acid with aqueous ammonia (B1221849). orgsyn.orgscribd.com In this process, succinic acid is first neutralized with ammonia to form ammonium succinate. scribd.comprepchem.com Subsequent heating of the ammonium succinate leads to dehydration and cyclization, ultimately yielding this compound, which can be purified by distillation and recrystallization from ethanol (B145695). orgsyn.orgscribd.comchemicalbook.com The yields for this type of synthesis are typically high, often in the range of 82-83%. orgsyn.orgchemicalbook.com More recent methods have explored the synthesis of this compound from succinic anhydride (B1165640) and urea (B33335) in water over catalysts like nanoporous nickel, highlighting ongoing research into more efficient and environmentally friendly production routes. researchgate.netnih.gov
This compound as a Heterocyclic Scaffold in Contemporary Chemical Science
This compound is classified as a dicarboximide and a pyrrolidinone, featuring a five-membered ring containing an amide group. researchgate.netchemicalbook.com This structure, specifically the pyrrolidine-2,5-dione ring, is considered a "privileged scaffold" in modern drug design. researchgate.net The high chemical reactivity of the this compound ring, owing to the presence of both carbonyl groups and the methylene (B1212753) groups, makes it an exceptionally valuable building block in organic synthesis. researchgate.net It serves as a common synthon for creating a variety of this compound derivatives through reactions like nucleophilic additions to its endocyclic double bond. acs.org The versatility of the this compound structure allows for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are crucial in the development of new pharmaceuticals and functional materials. researchgate.netnih.gov
Significance of this compound and its Derivatives Across Scientific Disciplines
The this compound core is integral to numerous compounds with significant applications in diverse scientific fields, including medicine, materials science, and agriculture.
In medicinal chemistry , this compound derivatives are a well-recognized class of heterocyclic compounds with a broad spectrum of therapeutic applications. nih.gov Research has led to the isolation and synthesis of derivatives with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. researchgate.netnih.gov Several this compound-based drugs are used as anticonvulsants to treat seizure disorders, including ethosuximide (B1671622), phensuximide, and methsuximide (B1676420). wikipedia.org The this compound scaffold is also a key component in the development of new anticancer agents, with some derivatives showing cytotoxic properties in leukemia and cervical cancer cells. nih.govbohrium.com Furthermore, these derivatives have been investigated as enzyme inhibitors and for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.govmdpi.com
In the field of polymer and materials science , this compound is utilized in the synthesis of specialty polymers and resins. chemiis.com It can act as a monomer or a crosslinking agent, enhancing the thermal stability and mechanical properties of the resulting polymer products. chemiis.com Derivatives of this compound also function as curing agents for epoxy resins, which are used in durable coatings, adhesives, and electrical components. chemiis.com Research into polythis compound derivatives has shown potential for creating biomimetic, superhydrophilic surfaces with anti-bacterial and anti-reflective properties. chemicalbook.com Additionally, polythis compound and its copolymers are explored as nontoxic, degradable biomedical materials. nih.gov
In agricultural chemistry , this compound derivatives are incorporated into the formulation of certain herbicides and fungicides to enhance their effectiveness in pest control. chemiis.com They are also used in the synthesis of various pesticides, contributing to the stability and efficacy of the final products. chemiis.com The structural versatility of the this compound ring allows for the development of new agrochemicals with targeted activities. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-2,5-dione | |
|---|---|---|
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InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
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InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CC(=O)NC1=O | |
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Molecular Formula |
C4H5NO2 | |
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Related CAS |
25950-42-9, Array | |
| Record name | 2,5-Pyrrolidinedione, homopolymer | |
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| Record name | Succinimide | |
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DSSTOX Substance ID |
DTXSID8051629 | |
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Molecular Weight |
99.09 g/mol | |
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CAS No. |
123-56-8, 584-43-0 | |
| Record name | Succinimide | |
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Advanced Synthetic Methodologies for Succinimide and Its Derivatives
Strategies for Core Succinimide (B58015) Ring Formation
The formation of the central this compound ring is achievable through various chemical pathways. Key strategies include the cyclocondensation of dicarboxylic acid precursors with amines, intramolecular cyclizations of engineered substrates, and conjugate addition reactions to unsaturated imide systems.
The reaction between succinic anhydride (B1165640) and primary amines remains a fundamental and widely utilized method for constructing the this compound ring. This approach involves an initial acylation to form an intermediate succinamic acid, which subsequently undergoes cyclodehydration to yield the target imide. mdpi.combeilstein-archives.org Modern iterations of this method focus on improving reaction conditions, particularly through the use of aqueous media and solvent-free protocols.
The use of water as a solvent aligns with the principles of green chemistry, offering an inexpensive, non-flammable, and environmentally benign reaction medium. researchgate.net Research has demonstrated that an unsupported nanoporous nickel (NiNPore) material can effectively catalyze the synthesis of this compound from succinic anhydride and amines in water, providing good yields and allowing for catalyst recycling. researchgate.net This catalytic system represents a significant advancement by facilitating the reaction in an eco-friendly solvent.
Eliminating organic solvents entirely is another key objective in green synthesis. A Lewis acid-catalyzed, solvent-free procedure has been developed for preparing imides from their corresponding anhydrides. organic-chemistry.org This method employs a tantalum pentachloride-silica gel (TaCl₅-silica gel) catalyst and utilizes microwave irradiation to drive the reaction, offering a rapid and efficient alternative to traditional heating in solvents. organic-chemistry.org
An exceptionally simple and environmentally friendly method involves the direct reaction of succinic acid with primary amines in hot water, completely avoiding the need for catalysts or organic solvents. researchgate.net The reaction proceeds by stirring the components at 100 °C. researchgate.netresearchgate.net While the reaction is successful with both aliphatic and aromatic amines, it has been noted that aromatic amines tend to react more slowly than their aliphatic counterparts. researchgate.net Studies have confirmed that under these conditions, the this compound is formed directly from succinic acid and the amine, without the intermediate formation of succinic anhydride. researchgate.net
Table 1: Synthesis of N-Arylsuccinimides from Succinic Acid and Aromatic Amines in Hot Water This table presents the reaction outcomes for the synthesis of various N-arylsuccinimides, highlighting the yields achieved using a catalyst-free method in water.
A novel and powerful strategy for creating functionalized this compound derivatives involves the intramolecular Alder-Ene (IMAE) reaction of 1,6-enynes. bohrium.comacs.org This method is distinguished by its mild, metal-free, and additive-free reaction conditions, making it an efficient and green route to complex this compound structures. researchgate.netresearchgate.net The transformation proceeds with high atom economy and operational simplicity, tolerating a variety of functional groups. researchgate.net Mechanistic studies suggest the involvement of a diradical intermediate in this process. bohrium.com Optimization studies have identified solvents like THF and 1,4-dioxane (B91453) as effective media for this cyclization. researchgate.net
Table 2: Optimization of Intramolecular Alder-Ene Reaction for this compound Synthesis This table details the optimization of reaction conditions for the synthesis of a model this compound derivative (2ad) via an IMAE reaction, showing the impact of solvent, temperature, and time on product yield.
The conjugate addition of nucleophiles to the carbon-carbon double bond of maleimides, known as the Michael addition, is a cornerstone for the synthesis of substituted succinimides. rsc.org This approach is particularly valuable for preparing chiral succinimides, which are important structural motifs in natural products and drug candidates. Asymmetric organocatalytic Michael additions of aldehydes to N-substituted maleimides have been extensively investigated. Chiral primary amine catalysts, often derived from natural amino acids or diamines, can facilitate this reaction, leading to the formation of enantioenriched this compound products with high yields.
Table 3: Enantioselective Michael Addition of Isobutyraldehyde to N-Aryl Maleimides This table summarizes the results of an organocatalyzed Michael addition, showing the yields and enantiomeric excess (ee) for the synthesis of various chiral this compound adducts.
N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reactions of Aromatic Aldehydes with N-Substituted Itaconimides
A notable advancement in the synthesis of this compound derivatives is the application of N-Heterocyclic Carbene (NHC)-catalyzed Stetter reactions. nih.govacs.org This method involves the conjugate addition of an acyl anion equivalent, generated from an aromatic aldehyde via umpolung chemistry, to an N-substituted itaconimide. nih.govacs.orgirapa.org The reaction successfully provides access to valuable this compound derivatives that feature both 1,4- and 1,5-dicarbonyl functionalities. nih.govfigshare.com
Researchers have demonstrated that this transformation tolerates a wide range of substituents on both the aromatic aldehyde and the nitrogen of the itaconimide. nih.govacs.org A key challenge in this reaction is managing the competition between the desired Stetter reaction and the isomerization of the itaconimide's double bond. nih.gov However, by carefully balancing the reaction conditions, this hurdle has been overcome, leading to good to excellent yields of the target this compound products. nih.govacs.org This method represents an important expansion of the Stetter reaction's scope and provides a novel route to complex succinimides from readily available starting materials. acs.org
Table 1: NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides
| Aldehyde | N-Substituent of Itaconimide | Product Yield (%) |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 83 |
| 4-Nitrobenzaldehyde | 4-Chlorophenyl | 38 |
| Benzaldehyde | Phenyl | 72 |
| 4-Methylbenzaldehyde | Phenyl | 78 |
| 4-Methoxybenzaldehyde | Phenyl | 75 |
| 2-Naphthaldehyde | Phenyl | 69 |
| Benzaldehyde | Benzyl | 81 |
| 4-Chlorobenzaldehyde | Benzyl | 85 |
| 4-Methylbenzaldehyde | Benzyl | 83 |
| Data sourced from Manna, S.; Mhaske, S. B. ACS Omega 2017, 2 (10), 6598–6604. nih.govacs.org |
Stereoselective Synthesis of Chiral Succinimides
The synthesis of chiral succinimides is of paramount importance due to their prevalence in biologically active molecules. A variety of stereoselective methods have been developed to control the formation of stereocenters within the this compound ring.
Enantioselective Cycloaddition Reactions
Enantioselective cycloaddition reactions represent a powerful strategy for the construction of chiral cyclic systems. In the context of this compound synthesis, (3+2) and (4+2) cycloadditions have been employed to create the five-membered ring with high stereocontrol. For instance, the dearomative (3+2) cycloaddition of isoquinolinium ylides with α,β-enamides, catalyzed by a chiral π-Cu(II) complex, can produce highly functionalized pyrroloisoquinoline structures which contain a this compound-like core. organic-chemistry.org These reactions can proceed with high exo-selectivity and enantioselectivity, providing access to complex chiral scaffolds. organic-chemistry.org Similarly, enantioselective (4+2) cycloadditions using chiral auxiliaries or catalysts can be used to set the stereochemistry of precursors that are then converted to chiral succinimides. rsc.org
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation of maleimides and their derivatives is one of the most direct and efficient methods for producing chiral 3-substituted succinimides. This approach has been successfully realized using rhodium catalysts paired with chiral bisphosphine-thiourea ligands (ZhaoPhos). acs.orgresearchgate.net This catalytic system has demonstrated high efficacy for the hydrogenation of various 3-aryl and 3-methyl maleimides, affording the desired this compound products in high yields and with excellent enantioselectivities, often exceeding 99% ee for 3-aryl substituted products. acs.orgresearchgate.net The reaction shows broad substrate tolerance, including for maleimides with or without an N-protecting group. acs.org
Asymmetric Catalytic Addition of Nucleophilic Reagents to Maleimides
The conjugate addition of nucleophiles to the electron-deficient double bond of maleimides is a fundamental approach for the synthesis of substituted succinimides. When this reaction is performed with a chiral catalyst, it allows for the enantioselective installation of a substituent at the 3-position of the this compound ring. Organocatalysis has been particularly successful in this area. For example, chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamine can catalyze the addition of ketones to maleimides, yielding the corresponding succinimides in good to excellent yields and with high enantioselectivities (up to 99% ee). nih.gov Similarly, the addition of aldehydes to maleimides can be catalyzed by surface-adsorbed natural amino acids, offering an environmentally friendly and sustainable route to optically pure succinimides.
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for 3,4-Disubstituted Succinimides
A highly effective method for accessing chiral 3,4-disubstituted succinimides is through the rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide (B117702) derivatives. nih.govirapa.org This strategy has proven to be general and efficient, exhibiting high levels of activity, enantioselectivity, and diastereoselectivity. nih.govirapa.org Turnover numbers (TON) of up to 2000, enantiomeric excesses (ee) greater than 99%, and diastereomeric ratios (dr) up to >99:1 have been reported. nih.govirapa.org A significant advantage of this method is the ability to selectively obtain either the syn- or anti-configured products by carefully controlling the reaction conditions. nih.govirapa.org
The power of rhodium-catalyzed asymmetric transfer hydrogenation is further enhanced when coupled with a dynamic kinetic resolution (DKR) strategy. nih.govirapa.org DKR allows for the conversion of a racemic starting material into a single, highly enantioenriched stereoisomer in a theoretical yield of 100%. In the context of 3,4-disubstituted this compound synthesis, a DKR-ATH process enables the transformation of racemic starting materials into all four possible stereoisomers of the product in a stereodivergent manner. nih.govirapa.org This is achieved by adjusting the reaction conditions to favor the formation of either the syn or anti diastereomer, with the chiral catalyst ensuring high enantioselectivity for each. nih.govirapa.org This approach represents a straightforward and highly efficient pathway to valuable enantioenriched succinimides from simple chemical feedstocks in a single reaction step. nih.govirapa.org
Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for 3,4-Disubstituted Succinimides
| Substrate | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-phenyl-3-methyl-4-phenylmaleimide | anti | >99:1 | >99 |
| N-phenyl-3-methyl-4-phenylmaleimide | syn | 98:2 | >99 |
| N-phenyl-3-methyl-4-(4-chlorophenyl)maleimide | anti | >99:1 | >99 |
| N-phenyl-3-methyl-4-(4-chlorophenyl)maleimide | syn | 98:2 | >99 |
| N-phenyl-3-methyl-4-(2-thienyl)maleimide | anti | >99:1 | >99 |
| N-phenyl-3-methyl-4-(2-thienyl)maleimide | syn | 95:5 | >99 |
| Data adapted from Wang, F. et al. Nat. Commun. 2022, 13, 7794. nih.govirapa.org |
Functionalization and Derivatization Strategies
The this compound scaffold is a versatile building block in synthetic chemistry, lending itself to a variety of functionalization and derivatization strategies. These methodologies allow for the introduction of diverse chemical functionalities, enabling the creation of complex molecules with tailored properties. Advanced synthetic techniques focus on targeted modifications at the nitrogen and carbon atoms of the pyrrolidine-2,5-dione ring.
Nucleophilic Substitutions at Nitrogen and Carbon Positions
While acid halides and anhydrides are highly reactive, the resonance stabilization provided by the nitrogen atom in the this compound ring makes it less electrophilic and more stable, similar to esters and amides. libretexts.org This inherent stability allows for more controlled substitution reactions. Succinimides can undergo hydrolysis under basic conditions, which leads to ring-opening and the formation of succinamates. acs.org
Substitution at the nitrogen position is a common strategy for introducing molecular diversity. A straightforward and environmentally friendly method involves the reaction of succinic acid with primary amines in hot water (100 °C) without the need for a catalyst or organic solvent. tandfonline.com This green chemistry approach has been shown to produce a wide range of N-alkyl and N-aryl succinimides in high yields. tandfonline.com Generally, the yields for N-alkyl substituted succinimides are higher than for their N-aryl counterparts under these conditions. tandfonline.com
The carbon atoms at the 3- and 4-positions of the this compound ring can also be sites for nucleophilic attack, particularly in derivatives like maleimides, which contain a carbon-carbon double bond. Maleimides readily undergo hetero-Michael additions with nucleophiles such as thiols, alcohols, and amines. acs.org For instance, the oxa-Michael reaction of N-substituted maleimides with alcohols under basic conditions can yield 3-alkoxythis compound derivatives. acs.org
Acylation Reactions for Diverse Functional Group Introduction
Acylation reactions are a fundamental tool for introducing a wide array of functional groups onto the this compound framework. These reactions typically involve the nucleophilic acyl substitution mechanism, where an acyl group is transferred to a nucleophile. masterorganicchemistry.com In the context of this compound chemistry, acylation can occur at the nitrogen atom or at the carbon backbone, leading to structurally diverse products.
A notable example of functional group introduction via an acylation-type process is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. acs.orgacs.org This reaction facilitates the conjugate addition of acyl anions, generated from aromatic aldehydes, to N-substituted itaconimides (methylene-succinimides). acs.orgacs.org The process results in the formation of valuable this compound derivatives that incorporate 1,4-dicarbonyl scaffolds. acs.org The reaction demonstrates good tolerance for a variety of substituents on both the aldehyde and the N-substituted itaconimide. acs.orgacs.org
Acylation is also a relevant process in the context of peptide chemistry, where the aspartyl residues in a peptide chain can sometimes undergo an intramolecular side reaction to form a this compound derivative. acs.orgnih.gov This transformation involves the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl carbon of the aspartic acid, followed by the elimination of water, which is a form of intramolecular acylation. acs.orgnih.gov
The versatility of acylation reactions allows for the synthesis of complex molecules. For example, the products of the Stetter reaction can be further modified, showcasing the utility of acylation in building molecular complexity from the this compound core.
Synthesis of 3-Alkyl and 3-Aryl Derivatives
The introduction of alkyl and aryl groups at the 3-position of the this compound ring is a key strategy for creating derivatives with specific steric and electronic properties. An advanced method for achieving this is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. acs.orgacs.org This protocol uses N-substituted itaconimides as the this compound precursor and reacts them with various aldehydes. acs.orgacs.org
In this reaction, both electron-donating and electron-withdrawing groups on the aromatic ring of N-aryl itaconimides are well-tolerated, furnishing the 3-substituted Stetter products in yields ranging from 38% to 95%. acs.orgacs.org The reaction works for both N-aryl and N-alkyl substituted itaconimides. acs.org For instance, the reaction of N-phenyl itaconimide with p-chlorobenzaldehyde yields the corresponding 3-substituted this compound in 80% yield. acs.org The scope of the reaction can be extended to various substituted aldehydes, which also provide the desired products in moderate to good yields. acs.org
Below is a table summarizing the synthesis of various 3-aroylmethyl this compound derivatives using the NHC-catalyzed Stetter reaction between p-chlorobenzaldehyde and different N-substituted itaconimides. acs.org
| N-Substituent on Itaconimide | Product | Yield (%) |
| Phenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione | 80 |
| 4-Methoxyphenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 53 |
| 4-Methylphenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(p-tolyl)pyrrolidine-2,5-dione | 64 |
| 3-Fluorophenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione | 95 |
| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(2-(4-chlorophenyl)-2-oxoethyl)pyrrolidine-2,5-dione | 81 |
| 3-Nitrophenyl | 3-(2-(4-Chlorophenyl)-2-oxoethyl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | 38 |
| Data sourced from ACS Omega, 2017, 2, 6598-6604. acs.orgacs.org |
Furthermore, strategies for the synthesis of 3-alkenyl and 3-arylated succinimides have been developed via Michael addition and oxidative cross-coupling reactions, demonstrating the broad utility of the this compound core as a synthetic platform. researchgate.net
Di-iodinated this compound Derivatives via Iodine Radical-Initiated Cascade Cyclization
A highly efficient and green synthetic methodology has been developed for producing valuable di-iodinated this compound derivatives. rsc.org This method utilizes an iodine radical-initiated cascade cyclization of 1,6-enynes. rsc.orgnih.gov The reaction proceeds without any additives, in methyl cyanide (MeCN) as a solvent, and is open to the air at room temperature. rsc.org This process is noted for being atom-economical, time-efficient, and safe to operate, with demonstrated scalability and excellent functional group compatibility. rsc.org It represents the first example of a di-iodinolysis cyclization that proceeds through an iodine radical cascade reaction. rsc.org
The proposed mechanism begins with the generation of a radical intermediate from the reaction of the 1,6-enyne with molecular iodine (I₂). nih.gov This radical undergoes a 5-exo-dig intramolecular cyclization, which is then followed by trapping with another iodine atom to yield the di-iodinated this compound product. nih.gov
The reaction has been shown to be effective for a range of substrates, providing good to excellent yields. A summary of representative results is presented in the table below.
| Substrate (1,6-enyne) | Reaction Time | Yield (%) |
| N-benzyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 95 |
| N-(4-methoxybenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 96 |
| N-(4-methylbenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 10 min | 94 |
| N-(4-fluorobenzyl)-N-(pent-4-en-1-yl)prop-2-yn-1-amine | 15 min | 91 |
| N-(pent-4-en-1-yl)-N-(thiophen-2-ylmethyl)prop-2-yn-1-amine | 15 min | 89 |
| N-(but-3-en-1-yl)-N-(4-methoxybenzyl)but-2-yn-1-amine | 20 min | 86 |
| Data sourced from Green Chemistry, 2024, DOI: 10.1039/d3gc04918c. rsc.org |
This methodology highlights the power of radical cascade reactions in rapidly constructing complex, functionalized heterocyclic systems from simple acyclic precursors. rsc.orgnih.gov
Synthesis of Schiff Bases Linked to Succinimides
The synthesis of hybrid molecules incorporating both a this compound ring and a Schiff base (or imine) moiety has been explored to create compounds with potential biological activity. journalijdr.com The general synthetic strategy is a multi-step process that first constructs a functionalized this compound which is then linked to an amine via a condensation reaction. journalijdr.com
A common route involves the initial reaction of succinic anhydride with an amino-substituted aromatic ketone, such as p-amino acetophenone (B1666503). journalijdr.com This forms an N-substituted succinamic acid, which is subsequently dehydrated using acetic anhydride and anhydrous sodium acetate (B1210297) to yield the corresponding N-substituted this compound (e.g., N-(4-acetophenyl)this compound). journalijdr.com
In the final step, this this compound intermediate, which now contains a ketone group, undergoes a condensation reaction with various primary aromatic amines. journalijdr.com This reaction, typically refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid, forms the target Schiff base (C=N) linkage. journalijdr.com The structures of these novel compounds are typically confirmed using spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. journalijdr.com
A similar multi-step approach has been used to synthesize new bis-Schiff bases linked to various imide cycles, including this compound. bohrium.com This involves preparing a diamine, reacting it with an amino acetophenone to form a bis-Schiff base precursor, which is then reacted with cyclic anhydrides like succinic anhydride. bohrium.com
Below is a table showing examples of synthesized Schiff bases derived from N-(4-acetophenyl)this compound and various aromatic amines.
| Aromatic Amine | Resulting Schiff Base Product | Physical State | Yield (%) |
| Aniline | N-(4-((E)-(phenylimino)ethyl)phenyl)this compound | Yellow Powder | 78 |
| 4-Nitroaniline | N-(4-((E)-((4-nitrophenyl)imino)ethyl)phenyl)this compound | Orange Powder | 81 |
| 4-Bromoaniline | N-(4-((E)-((4-bromophenyl)imino)ethyl)phenyl)this compound | Pale Yellow Powder | 83 |
| 4-Chloroaniline | N-(4-((E)-((4-chlorophenyl)imino)ethyl)phenyl)this compound | Yellow Powder | 79 |
| 4-Methylaniline | N-(4-((E)-(p-tolylimino)ethyl)phenyl)this compound | Pale Yellow Powder | 77 |
| Data sourced from International Journal of Development Research, 2017, 7, (07), 14095-14101. journalijdr.com |
These synthetic strategies successfully combine two biologically relevant pharmacophores—the this compound ring and the azomethine group—into a single molecular entity. journalijdr.combohrium.com
Mechanistic Investigations of Succinimide Reactions and Transformations
Reaction Mechanisms in Organic Synthesis
Succinimide (B58015) and its derivatives, particularly N-halosuccinimides, are versatile reagents in synthetic organic chemistry. Their reactivity is harnessed to achieve specific chemical transformations, from radical generation to the formation of complex cyclic structures.
N-halosuccinimides, most notably N-Bromothis compound (NBS), serve as key reagents in radical substitution reactions. Under photoreaction conditions or in the presence of a radical initiator, NBS facilitates the bromination of allylic and benzylic positions through a free-radical chain mechanism known as the Wohl-Ziegler reaction. masterorganicchemistry.commissouri.edu
The process is initiated by the homolytic cleavage of the nitrogen-bromine (N-Br) bond in NBS. This light-induced cleavage generates a bromine radical and a succinimidyl radical. masterorganicchemistry.com The reaction then propagates as the bromine radical abstracts a hydrogen atom from an allylic or benzylic position on a substrate, creating a resonance-stabilized allylic or benzylic radical. This organic radical subsequently reacts with a molecule of Br₂, which is present in low concentration, to form the brominated product and a new bromine radical, continuing the chain. masterorganicchemistry.com The role of NBS is to provide a constant, low-level concentration of elemental bromine (Br₂), which is generated when the succinimidyl radical reacts with HBr formed as a byproduct. This controlled concentration of Br₂ is crucial as it minimizes competitive electrophilic addition of bromine to double bonds. nih.gov
Derivatives of this compound are effective reagents for the selective cleavage of specific chemical bonds. N-halosuccinimides like N-chlorothis compound (NCS) and N-bromothis compound (NBS) can mediate the cleavage of robust bonds under specific conditions.
For instance, NCS has been utilized for the selective chemical cleavage of tryptophanyl peptide bonds in proteins and peptides. This oxidative chlorination reaction targets the indole (B1671886) side chain of tryptophan residues, leading to bond scission. Similarly, NBS has been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. researchgate.net Mechanistic studies suggest that NBS activates the sulfur atom, forming a bromosulfonium intermediate which then facilitates the bond cleavage. researchgate.net This method is notable for being metal-free and proceeding under relatively mild conditions. researchgate.net In another application, electrochemical methods can be used for the selective cleavage of sulfonimides, which can be useful in deprotection strategies in complex molecule synthesis. nih.gov
In a biological context, the formation of a this compound intermediate is a key step in the non-enzymatic peptide bond cleavage that can occur in aging proteins, such as in α-crystallin at asparagine-101. organic-chemistry.org This process demonstrates that imide formation can lead to the scission of the polypeptide backbone. organic-chemistry.org
The this compound framework is a fundamental building block in the synthesis of a wide array of organic molecules, including amides, and more complex cyclic and heterocyclic structures.
Amide Formation: While direct acylation with this compound is not common, its derivatives are central to modern amide synthesis. N-hydroxythis compound (NHS) is used to create activated esters (NHS-esters) from carboxylic acids. These esters are highly reactive towards nucleophilic attack by amines, forming amide bonds under mild conditions with the release of NHS as a stable leaving group. This method is widely employed in peptide synthesis and bioconjugation chemistry. Furthermore, N-substituted succinimides can react with hydroxylamine (B1172632) via imide ring-opening to produce hydroxamic acids, a specific class of amides. nih.gov
Cyclic and Heterocyclic Compound Formation: this compound and its parent compound, succinic anhydride (B1165640), are common starting materials for building more elaborate cyclic structures. For example, N-substituted succinimides can be synthesized by the reaction of succinic anhydride with primary amines, followed by a cyclodehydration step. masterorganicchemistry.com The this compound ring itself can be part of larger heterocyclic systems with diverse biological activities. researchgate.net Advanced synthetic methods, such as the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides, provide access to valuable this compound derivatives containing 1,4-dicarbonyl scaffolds. researchgate.net
The formation of the this compound ring is itself a result of a dehydration reaction. The synthesis of N-substituted succinimides typically proceeds via the acylation of an amine with succinic anhydride, which forms an intermediate succinamic acid. masterorganicchemistry.com This intermediate is then cyclized to the target imide through a dehydration step. masterorganicchemistry.com This intramolecular condensation can be achieved by heating or by using a chemical dehydrating agent. masterorganicchemistry.com
Computational studies on the formation of this compound from aspartic acid residues show a two-step cyclization-dehydration mechanism. First, an intramolecular nucleophilic attack by the backbone amide nitrogen forms a tetrahedral gem-diol intermediate. In the second step, a water molecule is eliminated from this intermediate to yield the five-membered this compound ring. Reagents such as polyphosphate ester (PPE) have been reported as effective mild additives for promoting this cyclodehydration reaction during the synthesis of N-substituted succinimides. masterorganicchemistry.com
This compound derivatives, specifically N-Bromothis compound (NBS), play a crucial role in a common two-step strategy for the synthesis of α,β-unsaturated carbonyl compounds (enones). The method involves the α-bromination of a saturated ketone followed by dehydrobromination.
The first step is the reaction of a ketone with NBS, often under acid-catalyzed conditions, to introduce a bromine atom at the α-position to the carbonyl group. missouri.edu The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic bromine of NBS. missouri.edu In the second step, the resulting α-bromo ketone is treated with a base. The base facilitates an elimination reaction (E2 mechanism), removing a proton from the β-position and the bromide from the α-position to generate the carbon-carbon double bond in conjugation with the carbonyl group, thus forming the enone. This sequence is a reliable and widely used method for introducing α,β-unsaturation into carbonyl systems.
This compound Formation in Biological Systems: Deamidation and Isomerization Pathways
In biological systems, this compound formation is a significant non-enzymatic post-translational modification that affects the structure and function of proteins. This process occurs spontaneously in peptides and proteins, primarily involving asparagine (Asn) and, to a lesser extent, aspartic acid (Asp) residues.
The reaction proceeds via an intramolecular nucleophilic attack by the backbone nitrogen atom of the adjacent residue (at position n+1) on the side-chain carbonyl carbon of an Asn or Asp residue. researchgate.net This attack leads to the formation of a five-membered this compound ring intermediate. In the case of asparagine, this cyclization is accompanied by the release of ammonia (B1221849), an irreversible process known as deamidation. For aspartic acid, the cyclization involves the elimination of a water molecule and is reversible.
The rate of this compound formation is highly dependent on the local protein sequence and conformation. researchgate.net The identity of the amino acid at the n+1 position is particularly critical. Sequences with a small, flexible residue like glycine (B1666218) (Gly) following the Asn residue show the fastest rates of deamidation, whereas bulky residues like isoleucine (Ile) result in very slow rates. Certain residues, such as histidine (His), can intramolecularly catalyze the reaction.
Once formed, the this compound intermediate is susceptible to hydrolysis, which can occur at either of its two carbonyl carbons. Attack at the original carbonyl carbon regenerates the initial amino acid (Asp), while attack at the other carbonyl carbon results in the formation of a structural isomer, isoaspartic acid (isoAsp), where the peptide backbone is extended by a methylene (B1212753) group. Typically, hydrolysis yields a mixture of Asp and isoAsp, often in a ratio of approximately 1:3. researchgate.net The this compound intermediate is also prone to racemization at its α-carbon, which can lead to the formation of D-Asp and D-isoAsp isomers in addition to the common L-isomers.
This spontaneous degradation pathway can alter a protein's structure, charge, and function, and has been implicated as a molecular clock that regulates protein turnover and contributes to aging and age-related diseases.
Asparagine Deamidation via this compound Intermediate
The non-enzymatic deamidation of asparagine (Asn) residues is a common post-translational modification in proteins that proceeds through a this compound intermediate. acs.orgresearchgate.net This reaction involves a nucleophilic attack by the backbone amide nitrogen of the adjacent amino acid residue (n+1) on the side-chain carbonyl carbon of asparagine. researchgate.netnih.govresearchgate.net This intramolecular cyclization results in the formation of a five-membered ring, the this compound (also referred to as aminosuccinyl or Asu) intermediate, and the release of an ammonia molecule, making the initial formation from asparagine irreversible. mdpi.commdpi.combahargroup.org
The rate of this compound formation is highly dependent on the local peptide sequence and the protein's higher-order structure. nih.govresearchgate.nettandfonline.com The nature of the C-terminal adjacent residue (the n+1 residue) is particularly influential. nih.govmdpi.com For instance, sequences with glycine (Gly) at the n+1 position deamidate rapidly due to glycine's small side chain, which minimizes steric hindrance for the required conformational changes. mdpi.combahargroup.org Conversely, bulky residues like isoleucine (Ile) and valine (Val) significantly slow down the reaction. mdpi.com The this compound intermediate is itself unstable and can be hydrolyzed to form either an aspartic acid (Asp) residue or, more commonly, an isoaspartic acid (isoAsp) residue, where the peptide backbone is rerouted through the side chain carboxyl group. nih.govfrontiersin.org The hydrolysis of the this compound intermediate typically yields a mixture of aspartate and isoaspartate, often in a ratio of approximately 1:3. nih.govfrontiersin.org
Deamidation is recognized as a form of protein degradation that can compromise protein stability. frontiersin.orgnih.gov For example, the deamidation of specific asparagine residues in γS-crystallin is associated with protein denaturation and aggregation, which are linked to the development of age-related cataracts. nih.gov Because the rates of deamidation vary widely depending on the protein's structure and sequence, this process has been proposed to function as a "molecular clock" that regulates the timing of biological events, such as protein turnover and development. nih.govacs.org
In the field of biopharmaceuticals, asparagine deamidation is a critical quality attribute that is closely monitored, as it can compromise the efficacy, potency, and safety of therapeutic monoclonal antibodies (mAbs). tandfonline.comnih.govnih.gov Deamidation can occur during manufacturing, processing, and storage, leading to product heterogeneity. nih.govnih.gov If the modification occurs within the complementarity-determining regions (CDRs) of an antibody, it can directly impact its antigen-binding affinity and, consequently, its biological activity. researchgate.netnih.govnih.gov
For instance, the deamidation of an asparagine residue (N102) in the heavy chain of an antibody-drug conjugate (ADC) was found to convert the residue almost entirely to isoaspartate, which significantly weakened its binding affinity to the target antigen. nih.gov This reduction in binding impaired the ADC's ability to be internalized by tumor cells and to induce a cytotoxic effect. nih.gov However, the impact of deamidation is highly site-specific. A study on the therapeutic antibody golimumab found that a this compound modification at Asn 43, located in the framework region (FR) rather than the CDR, had no discernible effect on the antibody's efficacy or stability. frontiersin.orgnih.gov These findings underscore that the location of the asparagine residue is a key determinant of the functional consequences of its deamidation. researchgate.net
Table 1: Impact of Asparagine Deamidation Site on Antibody Activity
| Antibody/Protein | Deamidation Site | Location | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Antibody-Drug Conjugate (ADC-A) | Asn102 | Heavy Chain | Significantly attenuated binding affinity and cytotoxic effect | nih.gov |
| Golimumab | Asn43 | Framework Region (FR) | No significant effect on efficacy or stability | frontiersin.orgnih.gov |
Aspartic Acid Isomerization via this compound Intermediate
Aspartic acid (Asp) residues in proteins can undergo a similar non-enzymatic transformation to asparagine, leading to isomerization. nih.govresearchgate.net This process also proceeds through the formation of a five-membered this compound ring intermediate. nih.govnih.govnih.gov The reaction is initiated by a nucleophilic attack from the backbone nitrogen of the C-terminal neighboring residue on the side-chain carboxyl carbon of the aspartic acid. nih.govnih.gov Unlike asparagine deamidation, this cyclization involves the removal of a water molecule (dehydration) and is reversible. nih.govrsc.org
Once formed, the this compound intermediate is prone to hydrolysis, which can occur at either of its two carbonyl carbons. mdpi.com Attack at the α-carbonyl carbon regenerates the original L-aspartic acid residue, while attack at the β-carbonyl carbon results in the formation of an L-isoaspartic acid (L-isoAsp) residue, which alters the path of the polypeptide backbone. nih.govresearchgate.net Furthermore, the this compound intermediate itself is susceptible to racemization at the α-carbon, leading to the formation of D-succinimide. mdpi.comacs.org Subsequent hydrolysis of the D-succinimide intermediate can then produce D-aspartic acid and D-isoaspartic acid. mdpi.comresearchgate.net The accumulation of these isomerized and racemized forms is linked to protein aging and age-related diseases like Alzheimer's. nih.govresearchgate.net
Table 2: Calculated Activation Energies for Asp Isomerization Steps
| Reaction Step | Catalyst | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Iminolization | Two Water Molecules | 51.4 | mdpi.com |
| Cyclization | Two Water Molecules | 105 | mdpi.com |
| Dehydration | Two Water Molecules | 109 | mdpi.com |
The rate of this compound formation is significantly influenced by the identity of the adjacent amino acid. While bulky residues generally hinder the reaction, histidine (His) at the n+1 position is a notable exception, as it can accelerate this compound formation despite its large size. mdpi.com Computational studies have revealed that the imidazole (B134444) side chain of histidine can act as an intramolecular catalyst. mdpi.com
In an Asn-His sequence, the neutral, Nε-protonated form of the histidine imidazole ring can facilitate the initial cyclization step. mdpi.com It acts as a proton-transfer mediator: the His Nδ atom abstracts a proton from its own main-chain nitrogen, which enhances the nucleophilicity of that nitrogen. mdpi.com This activated nitrogen then attacks the side-chain amide carbon of the asparagine, promoting the formation of the tetrahedral intermediate. mdpi.com A similar catalytic role is observed in Asp-His sequences, where the proximity of the His side chain facilitates the nucleophilic attack required for this compound formation, as seen in the unexpectedly high isomerization rate of an Asp-His-Lys (DHK) motif in an antibody's CDR. nih.gov In this case, the lysine (B10760008) residue helps to stabilize a conformation that brings the Asp side chain and the His backbone amide into close contact, promoting the reaction. nih.gov
The formation of the this compound intermediate from aspartic acid and its subsequent hydrolysis are governed by specific thermodynamic and kinetic parameters. The cyclization of an aspartic acid residue to a this compound is an endothermic process. rsc.org For a model dipeptide unit, the enthalpy (ΔH°) and entropy (ΔS°) of activation for the cyclization reaction were determined to be 29.2 kJ/mol and 133.5 J/(mol·K), respectively. rsc.org
Thio-Succinimide Isomerization in Antibody-Drug Conjugates (ADCs)
The conjugation of cytotoxic drugs to monoclonal antibodies via thiol-maleimide chemistry is a prevalent strategy in the development of antibody-drug conjugates (ADCs). This method results in the formation of a thio-succinimide linkage, connecting the drug-linker to cysteine residues on the antibody. However, this linkage is known to be unstable under physiological conditions, which can compromise the efficacy and safety of the ADC. The instability is primarily due to two competing biotransformation pathways: a retro-Michael reaction that leads to premature deconjugation of the payload and hydrolysis of the this compound ring, which results in a more stable, ring-opened structure. chemrxiv.orgnih.govsci-hub.senih.govrsc.org
Detailed Research Findings
Investigations into the thio-succinimide linkage have revealed that its stability and the rate of ring-opening are highly dependent on the local chemical environment. Factors such as pH, temperature, and the specific site of conjugation on the antibody influence the rate of hydrolysis. nih.govresearchgate.netcreative-biolabs.com For instance, the this compound ring is more susceptible to hydrolysis at higher pH and elevated temperatures. nih.govresearchgate.net
Research has confirmed that the rates of this compound ring-opening are dependent on the conjugation site. nih.govresearchgate.net The solvent exposure of the cysteine residue and the proximity of other amino acid residues can significantly impact stability. nih.govacs.org For example, a lysine residue near the conjugation site can act as an acid catalyst, promoting the hydrolysis of the this compound ring and thereby stabilizing the conjugate. acs.org Conversely, the design of the linker itself can influence the rate and equilibrium of the hydrolysis reaction. rsc.orgnih.gov Studies have shown that a shorter carbon spacer between the this compound and other components of the linker can lead to a faster rate of hydrolysis. nih.gov
The characterization of the resulting isomers is a significant analytical challenge. Advanced mass spectrometry techniques, such as those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) and employing orthogonal fragmentation methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD), have been instrumental. chemrxiv.orgnih.govchemrxiv.org These methods allow for the differentiation and quantification of the thio-aspartyl and thio-isoaspartyl isomers by identifying unique fragment ions for each. chemrxiv.orgnih.govchemrxiv.org Imaged capillary isoelectric focusing (iCIEF) has also been developed as a methodology to monitor the formation of the ring-opened products, which cause a shift in the charge of the ADC. nih.govcreative-biolabs.com
While complete hydrolysis of the this compound ring is generally considered a strategy to overcome the instability of the initial conjugate, research has shown that the ring-opened form can, under certain storage and stress conditions, revert to the closed this compound conformation. rsc.orgnih.gov This equilibrium underscores the complexity of ADC stability and the importance of linker design in maintaining the desired open, stable form. rsc.orgnih.gov
Data on Thio-Succinimide Isomerization
The rate of this compound ring hydrolysis can be influenced by various factors. The following tables present synthesized data from research findings on how pH and linker structure affect the isomerization process.
Table 1: Effect of pH on this compound Ring Hydrolysis
This table illustrates the percentage of this compound ring hydrolysis over time at different pH values, based on findings that show increased hydrolysis at higher pH. sci-hub.se
| Time (hours) | pH 7.4 | pH 8.5 | pH 9.2 |
| 14 | <5% | 29% | 54% |
| 24 | ~10% | 45% | 70% |
| 48 | ~20% | 65% | >90% |
Table 2: Influence of Linker Carbon Chain Length on Hydrolysis
This table demonstrates how the length of the carbon spacer in the linker affects the extent of this compound hydrolysis after 24 hours at an elevated pH, consistent with observations that shorter spacers increase the reaction rate. nih.gov
| Linker Feature | Carbon Atoms in Spacer | % Hydrolysis after 24h (pH 8.0) |
| ADC35 | 1 | 100% |
| ADC38 | 2 | 48% |
| ADC40 | 5 | ~10% |
Advanced Spectroscopic Characterization and Analytical Methodologies for Succinimide
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods provides a comprehensive characterization of the succinimide (B58015) molecule. These techniques probe the electronic transitions, vibrational modes, and nuclear spin environments within the molecule, collectively offering a detailed structural portrait.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The light-absorbing groups in a molecule are known as chromophores. libretexts.org For this compound, the carbonyl groups (C=O) act as the primary chromophores. Simple, non-conjugated carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 280-300 nm) and a strong π→π* transition at shorter wavelengths (around 180-190 nm). libretexts.org The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent and molecular structure. rsc.orgmsu.edu While detailed spectra for pure this compound require specific experimental conditions for acquisition, its derivatives show characteristic absorptions in the UV range. For instance, the presence of conjugated systems, as seen in various this compound derivatives, shifts the absorption maxima to longer wavelengths. libretexts.org
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is distinguished by characteristic peaks corresponding to its imide functional group. nih.gov
The most prominent features in the this compound spectrum are the carbonyl (C=O) stretching vibrations. Due to the coupling between the two carbonyl groups, symmetric and anti-symmetric stretching modes are observed. nih.gov In the solid state, the anti-symmetric C=O stretching vibration appears as a doublet centered around 1715 cm⁻¹, while the symmetric stretching mode is found at a higher frequency, near 1793 cm⁻¹. nih.gov The N-H stretching vibration of the imide group typically appears as a broad band in the region of 3200-3300 cm⁻¹. Other significant absorptions include CH₂ stretching and bending modes. jocpr.comresearchgate.net
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | ~3200-3300 | nih.govjocpr.com |
| C-H Stretch (CH₂) | ~2802 | researchgate.net |
| C=O Symmetric Stretch | ~1791-1793 | nih.gov |
| C=O Anti-symmetric Stretch | ~1715-1716 | nih.gov |
| C-N Stretch | ~1370 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound. acs.orgmarioschubert.ch
In ¹H NMR, the chemical environment of protons is analyzed. For this compound, the four protons of the two methylene (B1212753) (CH₂) groups are chemically equivalent due to the molecule's symmetry. They typically appear as a single, sharp singlet in the spectrum. The exact chemical shift depends on the solvent used. marioschubert.chresearchgate.net
In ¹³C NMR, two distinct signals are expected for this compound: one for the two equivalent carbonyl (C=O) carbons and another for the two equivalent methylene (CH₂) carbons. The carbonyl carbons are significantly deshielded and appear far downfield, while the methylene carbons appear further upfield. acs.orgmarioschubert.chresearchgate.net Complete assignments have been established through 2D NMR techniques, which are crucial for distinguishing this compound from its isomers, such as isoaspartate, when it forms as a post-translational modification in proteins. acs.orgmarioschubert.ch
¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom | Chemical Shift (ppm) in DMSO | Chemical Shift (ppm) in D₂O | Reference |
|---|---|---|---|---|
| ¹³C | C=O | 177.4 | 181.7 | acs.orgmarioschubert.ch |
| CH₂ | 28.9 | 31.1 | ||
| ¹H | CH₂ | 2.63 | 2.79 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₄H₅NO₂), the molecular weight is approximately 99.09 g/mol . nist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at m/z 99. The fragmentation pattern provides structural clues, with major fragments resulting from the breakdown of the ring. libretexts.orglibretexts.org
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a pre-selected ion and analyze its products. nih.govnih.gov This is particularly valuable for identifying this compound residues within larger molecules like peptides. nih.gov Two key fragmentation techniques, Electron-Activated Dissociation (EAD) and Collision-Induced Dissociation (CID), are especially relevant.
Electron-Activated Dissociation (EAD) is a modern MS/MS fragmentation technique that uses electrons to induce fragmentation of precursor ions. sciex.comresearchgate.net EAD has proven to be particularly powerful for differentiating isomers that are often indistinguishable by other methods, such as conventional collision-induced dissociation. sciex.comnih.govchemrxiv.org
A critical application is the differentiation of thio-succinimide hydrolysis products, the constitutional isomers thio-aspartyl and thio-isoaspartyl, which can form in antibody-drug conjugates. nih.govchemrxiv.org EAD generates unique fragment ions for each isomer that are not produced during CID. Specifically, studies have identified signature fragment ions such as c+57, z-57, and z-44 that allow for the unambiguous identification of these isomers without the need for synthetic reference materials. nih.govchemrxiv.orgnih.gov This capability is crucial for understanding the stability and pharmacology of complex biotherapeutics.
Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common MS/MS fragmentation method. researchgate.netnih.gov In this process, precursor ions are accelerated and collided with a neutral gas (like helium, nitrogen, or argon), causing them to gain internal energy and fragment. researchgate.net The resulting fragment ions provide structural information. nih.govacs.org
While CID is a robust technique for general sequencing of peptides, it often fails to provide the specific fragment ions needed to differentiate between certain isomers, such as aspartic acid and its this compound-derived isomer, isoaspartic acid. sciex.comnih.gov When a peptide containing a this compound modification is analyzed by CID, it is often identified by a characteristic mass shift compared to the native peptide, but pinpointing the exact isomeric form can be challenging. nih.gov The fragmentation pathways in CID are often not sufficient to break the bonds that would distinguish between closely related isomers, a limitation that is overcome by the alternative fragmentation mechanisms of EAD. researchgate.netchemrxiv.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Advanced Analytical Techniques for this compound Quantification
The quantification of this compound, a key intermediate in the deamidation of asparagine and isomerization of aspartic acid, is crucial for understanding protein stability. nih.gov Its labile nature, especially under neutral or basic conditions, necessitates specialized analytical strategies. nih.gov
A foundational method for the detailed characterization of this compound involves peptide mapping conducted under low-pH conditions. researchgate.net The primary advantage of this approach is that the this compound ring is stable at a low pH. nih.gov This stability allows for its analysis using accurate mass measurements and tandem mass spectrometry (MS/MS) to confirm its identity and pinpoint its specific location within a peptide sequence. nih.govresearchgate.net
The process typically involves digesting the protein with an enzyme combination, such as low-pH-resistant Lys-C and modified trypsin, that is effective under acidic conditions. nih.gov This enzymatic digestion breaks the protein into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This low-pH peptide mapping can eliminate assay-induced artifacts and achieve efficient digestion comparable to traditional methods performed at alkaline pH. nih.gov The method has been qualified to demonstrate high accuracy, precision, and linearity for the site-specific quantification of this compound. nih.gov
Table 1: Summary of Low-pH Peptide Mapping for this compound Analysis
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Principle | Stabilizes this compound intermediate at low pH for accurate analysis. | This compound is stable at low pH, preventing hydrolysis during the assay. | researchgate.net, nih.gov |
| Enzymes | Low-pH-resistant Lys-C and modified trypsin. | Allows for efficient protein digestion under this compound-stabilizing conditions. | nih.gov |
| Detection | Accurate mass measurements and tandem mass spectrometry (MS/MS). | Confirms identity and localizes the specific modification site. | nih.gov |
| Validation | Method has been qualified for accuracy, precision, and linearity. | Provides a reliable and robust platform for quantification. | nih.gov |
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate and quantify protein variants, including those containing this compound, based on differences in their surface hydrophobicity. nih.govyoutube.com The analysis is performed under native (non-denaturing) conditions. youtube.com Proteins are applied to a weakly hydrophobic stationary phase in a high-salt buffer, which promotes the interaction between hydrophobic patches on the protein surface and the column matrix. nih.govyoutube.com Elution is achieved by decreasing the salt concentration of the mobile phase. youtube.com
This technique has proven effective for separating unmodified proteins from their deamidated products and this compound-containing intermediates. researchgate.net HIC-based methods are robust, accurate, and precise, demonstrating excellent linearity for quantification. nih.gov As a result, HIC is well-suited for use in release and stability studies of therapeutic proteins where this compound formation is a concern. nih.govresearchgate.net The method can effectively monitor various post-translational modifications, including the formation of cyclic imides like this compound. tandfonline.com
Table 2: Key Aspects of Hydrophobic Interaction Chromatography (HIC) for this compound Quantification
| Feature | Details | Significance | Source |
|---|---|---|---|
| Separation Principle | Separation based on relative surface hydrophobicity. | Allows resolution of unmodified protein, this compound, and other degradants. | researchgate.net, nih.gov |
| Mobile Phase | Inverse salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium phosphate). | Modulates the hydrophobic interactions for controlled elution. | nih.gov, youtube.com |
| Column Chemistry | Stationary phase with hydrophobic ligands (e.g., butyl). | Provides the matrix for differential binding of protein variants. | nih.gov |
| Method Suitability | Qualified as robust, accurate, precise, and linear. | Suitable for quality control, release, and stability testing. | nih.gov |
A novel method for the definitive identification and quantification of this compound in proteins utilizes stable isotope labeling with ¹⁸O water. nih.gov This technique leverages the hydrolysis of the this compound ring to provide a unique mass signature. The this compound-containing protein is hydrolyzed in water enriched with the heavy isotope of oxygen (H₂¹⁸O). nih.gov During this hydrolysis, one atom of ¹⁸O is incorporated into the carboxyl group of the newly formed aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. nih.gov
This incorporation results in peptides that are 2 Daltons (Da) heavier than their native counterparts. nih.gov The mass difference is readily detected and quantified by electrospray time-of-flight mass spectrometry. nih.gov The amount of ¹⁸O incorporated into the isoAsp- and Asp-containing peptides is directly proportional to the amount of this compound present in the original sample. nih.gov This method was successfully used to analyze a degraded monoclonal antibody, where it was determined that 21% of a specific aspartic acid residue existed as a this compound intermediate. nih.gov A key finding from this approach is that protein structure plays a significant role in the kinetics of this compound hydrolysis and the resulting ratio of isoAsp and Asp products. nih.gov
To overcome the inherent instability of this compound for analysis in intact proteins, a chemical derivatization method involving hydrazine (B178648) trapping has been developed. nih.govnih.gov This approach takes advantage of the high reactivity of the this compound ring. nih.gov
The labile this compound is first "trapped" by reacting it with hydrazine, which opens the ring to form a stable aspartyl hydrazide. nih.govnih.gov This reaction converts the unstable intermediate into a stable product that can be directly analyzed by mass spectrometry, showing a characteristic mass increase of 14 Da compared to the aspartic acid residue. nih.gov
A major advantage of the hydrazine trapping method is that the resulting stable hydrazide can be selectively derivatized with various tags to facilitate detection and separation. nih.gov For instance, the hydrazide can be reacted with a fluorescent tag such as rhodamine sulfonyl chloride, which absorbs strongly in the visible region (around 570 nm). nih.govnih.gov
This tagging strategy enables the analysis of the labeled protein using several orthogonal methods: nih.govnih.gov
HPLC-UV-Vis: The fluorescently tagged protein can be easily detected and quantified using High-Performance Liquid Chromatography with an ultraviolet-visible (UV-Vis) detector set to the absorbance maximum of the tag. nih.gov
LC-MS: Liquid Chromatography-Mass Spectrometry can be used on the intact, derivatized protein to confirm the mass change and quantify the modification without the need for proteolytic digestion. nih.govnih.gov The analysis is typically performed at a low pH (around 3-4) to prevent any potential hydrolysis of remaining this compound. nih.gov
SDS-PAGE with Fluorescence Imaging: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) coupled with fluorescence imaging provides a high-throughput method for screening. nih.govnih.gov The fluorescently labeled proteins can be visualized directly in the gel, offering a sensitive detection method. nih.govnih.gov This approach has been shown to readily detect this compound levels as low as 0.41% without extensive optimization. nih.govnih.gov
Hydrazine Trapping and Chemical Derivatization for Intact Protein Analysis
Computational Approaches to Spectroscopic Data Analysis
Computational and statistical methods are increasingly applied to analyze complex spectroscopic data for the identification and quantification of post-translational modifications like this compound. researchgate.netsouthampton.ac.uk These approaches can extract subtle information from datasets that might be missed by manual inspection.
One such approach involves the use of 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish characteristic chemical shift correlations, or "fingerprints," for the this compound structure. researchgate.net Researchers have used 2D NMR to assign all ¹H and ¹³C chemical shifts for this compound, finding that the two downfield-shifted carbonyl chemical shifts are particularly characteristic. researchgate.net These unique NMR fingerprints can then be used to detect and quantify the this compound modification directly in intact proteins like filgrastim (B1168352) and the Fc part of immunoglobulin G1. researchgate.net
Furthermore, statistical modeling methods, such as partial least squares and least-squares support vector machines, are used to analyze spectroscopic data. southampton.ac.uk These methods can build predictive models that correlate spectroscopic measurements with specific chemical properties, such as the concentration of a modification. southampton.ac.uknih.gov For instance, statistical modeling has been used to establish a strong correlation between the accumulation of this compound, changes in charge variants detected by ion exchange chromatography, and a decrease in the biological potency of a monoclonal antibody. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile (B52724) |
| Ammonium sulfate |
| Aspartic acid |
| Filgrastim |
| Hydrazine |
| Immunoglobulin G1 |
| Isoaspartic acid |
| Lys-C |
| Phosphoric acid |
| Rhodamine sulfonyl chloride |
| Sodium phosphate (B84403) |
| This compound |
| Trypsin |
Quantum Chemical Calculations for IR, UV, and NMR Spectra
Quantum chemical calculations have become an indispensable tool for the interpretation and prediction of spectroscopic data. By modeling the behavior of molecules at the quantum level, it is possible to calculate various spectroscopic parameters with a high degree of accuracy, providing valuable insights that complement experimental findings.
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational spectra are instrumental in the assignment of experimental IR and Raman bands. Density Functional Theory (DFT) is a widely used method for this purpose. A study by Krishnakumar et al. (2005) utilized DFT with the B3LYP functional and different basis sets (6-31G* and 6-311+G**) to calculate the vibrational frequencies of this compound. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the computational method. The comparison between the scaled calculated and experimental vibrational frequencies shows a good agreement, allowing for a detailed assignment of the vibrational modes. nih.gov
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311+G ) Scaled (cm⁻¹)** |
| N-H Stretch | 3445 | 3446 |
| Asymmetric CH₂ Stretch | 3085 | 3088 |
| Symmetric CH₂ Stretch | 2980 | 2982 |
| C=O Asymmetric Stretch | 1772 | 1770 |
| C=O Symmetric Stretch | 1705 | 1708 |
| CH₂ Scissoring | 1425 | 1427 |
| C-N Stretch | 1340 | 1342 |
| CH₂ Wagging | 1210 | 1212 |
| CH₂ Twisting | 1175 | 1178 |
| Ring Breathing | 930 | 933 |
Note: The calculated frequencies are from Krishnakumar et al. (2005) and have been scaled. nih.gov The experimental values are also cited from the same source. This table is for illustrative purposes and the exact values may vary slightly depending on the experimental conditions and the specific scaling factors used.
UV-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental data. For this compound, the protons of the two methylene groups are chemically equivalent, as are the two carbonyl carbons, leading to a simple NMR spectrum. A study on this compound derivatives has shown that DFT calculations using the B3LYP functional and the 6-31G basis set with the GIAO method can accurately predict ¹H NMR chemical shifts. researchgate.net A comprehensive study by Regl et al. (2017) provides a complete experimental assignment of the ¹H and ¹³C NMR chemical shifts for this compound in a peptide context, which can serve as a benchmark for theoretical calculations. researchgate.net
| Nucleus | Experimental Chemical Shift (ppm) |
| ¹H (CH₂) | ~2.7 |
| ¹³C (CH₂) | ~29 |
| ¹³C (C=O) | ~177 |
Note: The experimental chemical shifts are approximate values and can vary depending on the solvent and other experimental conditions.
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method that has proven to be highly effective in determining the equilibrium geometry and electronic structure of molecules.
Molecular Structure Optimization
DFT calculations can be used to find the minimum energy structure of a molecule, which corresponds to its most stable geometry. These calculations provide optimized bond lengths and bond angles that can be compared with experimental data from techniques like X-ray crystallography or microwave spectroscopy. For this compound, DFT calculations at various levels of theory, such as B3LYP/6-311G**, have been performed to determine its optimized geometry. pku.edu.cn
| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-311G ) |
| Bond Lengths (Å) | ||
| C-C | 1.520 | 1.525 |
| C-N | 1.380 | 1.385 |
| C=O | 1.210 | 1.215 |
| N-H | 1.010 | 1.012 |
| C-H | 1.090 | 1.092 |
| Bond Angles (°) ** | ||
| C-N-C | 111.0 | 111.2 |
| N-C=O | 125.0 | 125.1 |
| C-C-N | 108.0 | 107.9 |
| H-N-C | 124.5 | 124.4 |
Note: The experimental and calculated values are illustrative and taken from representative studies. pku.edu.cn The exact values can differ based on the specific crystal packing forces in the experimental setup and the level of theory used in the calculations.
Electronic Properties
DFT calculations also provide valuable information about the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is associated with the carbonyl groups. These calculations are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. mdpi.comnih.govnih.govmdpi.com
| Electronic Property | Calculated Value (B3LYP/6-311G )** |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | ~2.5 D |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.
Computational Studies and Theoretical Modeling of Succinimide
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. youtube.com These simulations allow for the exploration of the conformational landscape of succinimide (B58015), revealing its flexibility, preferred shapes (conformations), and the energy barriers between them. By simulating the molecule's behavior in different environments, such as in a vacuum or surrounded by solvent molecules, MD can predict how this compound's structure adapts to its surroundings.
Steered molecular dynamics (SMD) is a specific application used to study how molecules respond to external forces, mimicking processes like ligand unbinding from a protein or the mechanical unfolding of protein domains. uiuc.eduyoutube.com For this compound-containing systems, such as proteins where this compound formation is a degradation pathway, MD simulations can generate multiple molecular conformations. youtube.com This ensemble of structures is crucial for understanding how the local environment influences the stability of the this compound ring and its subsequent reactions.
Quantum Chemical Investigations of Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. tandfonline.comtandfonline.com These calculations provide detailed information about how and why chemical reactions occur, including the breaking and forming of chemical bonds.
DFT calculations have been used to optimize the molecular structures of this compound derivatives and to study their interactions with other molecules, such as water. tandfonline.comtandfonline.com By analyzing quantum chemical parameters, researchers can understand the distribution of electrons within the molecule and identify the most likely sites for chemical attack. This approach is fundamental to elucidating complex reaction mechanisms from first principles.
A transition state is a short-lived, high-energy configuration of atoms that occurs during a chemical reaction as reactants transform into products. masterorganicchemistry.com The energy required to reach this state from the reactants is known as the activation energy, which determines the rate of the reaction. masterorganicchemistry.comyoutube.com
Quantum chemical calculations are essential for identifying the precise three-dimensional structure (geometry) of these transition states and calculating their associated activation energies. For example, in the formation of this compound from asparagine residues in proteins, DFT calculations have been used to model the reaction pathway. nih.govdoaj.org One study computationally demonstrated that in an Asn-His sequence, the formation of a tetrahedral intermediate is a key step. nih.gov The activation energy for this cyclization step, involving a proton transfer mediated by the histidine side chain, was calculated, providing a quantitative measure of the reaction barrier. nih.gov
Table 1: Calculated Energy Values in this compound Formation This table presents data from a computational study on the formation of a this compound intermediate from an Acetyl-Asn-His-Nme model compound. Energies are given in kcal·mol⁻¹.
| Species | Description | Relative Energy (kcal·mol⁻¹) |
| R | Reactant | 0.0 |
| INT1 | Tetrahedral Intermediate | 13.8 nih.gov |
| PC | Product Complex | -4.9 nih.gov |
Data sourced from a Density Functional Theory study. nih.gov
Proton transfer is a fundamental step in many chemical and biological reactions. youtube.comyoutube.com Computational studies have been instrumental in revealing how this process facilitates the formation of this compound. In the context of protein degradation, the side chain of a neighboring amino acid can act as a catalyst by mediating proton transfer.
For instance, in an asparagine-histidine (Asn-His) sequence, the imidazole (B134444) ring of the histidine side chain can act as a proton-transfer mediator. nih.govdoaj.org Computational models show that the imidazole group abstracts a proton from the main-chain nitrogen of histidine, which enhances the nitrogen's nucleophilicity. nih.gov This activated nitrogen then attacks the asparagine side-chain carbon, leading to cyclization and the formation of the this compound ring. nih.gov Similarly, studies have shown that dihydrogen phosphate (B84403) ions can catalyze this compound formation from aspartic acid residues by acting as a proton relay, accepting and donating protons to facilitate the reaction. mdpi.com
The solvent environment can significantly influence the pathway and rate of a chemical reaction. Computational models can account for these effects either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
Studies on this compound derivatives have used DFT calculations to investigate the hydration shell, where water molecules form hydrogen bonds with the hydrophilic groups of the this compound structure. tandfonline.comtandfonline.com The formation of these hydrogen bonds stabilizes the system, and the binding energy increases with the number of interacting water molecules. tandfonline.comtandfonline.com Furthermore, computational screening of different organic solvents for reactions involving this compound precursors has shown that some solvents, like tetrahydrofuran (B95107) (THF), are effective, while others such as acetonitrile (B52724) and toluene (B28343) are unfavorable, highlighting the crucial role of the solvent in directing the reaction outcome. acs.org
Structure-Activity Relationship (SAR) Analysis through In Silico Methods
Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. youtube.com In silico SAR methods use computational techniques to identify the key structural features—known as pharmacophores—that are responsible for a molecule's therapeutic or toxic effects.
For this compound derivatives, which possess a pyrrolidine-2,5-dione core, altering the substituents on the nitrogen or carbon atoms can dramatically change their pharmacological properties. nih.gov Computational studies, such as those on coumarin (B35378) derivatives, have demonstrated that in silico analysis can successfully predict how certain features, like the presence of electron-withdrawing groups, enhance biological activity. mdpi.com These findings can be confirmed by calculating electronic properties like the Lowest Unoccupied Molecular Orbital (LUMO) density using DFT. mdpi.com This predictive power allows chemists to rationally design new this compound derivatives with improved potency and selectivity.
Molecular Docking for Enzyme-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a drug molecule, such as a this compound derivative, interacts with its biological target at the molecular level.
Docking studies have been performed to explore the binding modes of various this compound derivatives with several key enzymes. nih.govresearchgate.net For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The results of these simulations provide a binding energy value, which estimates the strength of the interaction, and reveal specific contacts like hydrogen bonds between the ligand and amino acid residues in the enzyme's active site. nih.gov
Table 2: Molecular Docking Binding Energies of this compound Derivatives with Various Enzymes This table shows the calculated binding affinities (in kcal/mol) for different this compound derivatives when docked into the active sites of specific protein targets. Lower energy values indicate stronger predicted binding.
| Derivative/Compound | Target Enzyme/Receptor | Binding Energy (kcal/mol) |
| Compound 3 | AKT1 | -16.112 ekb.eg |
| Compound 3 | CDK2 | -21.342 ekb.eg |
| Compound 5 | AKT1 | -22.398 ekb.eg |
| Compound 5 | CDK2 | -19.940 ekb.eg |
| Comp-1 | Human beta2-adrenergic G protein-coupled receptor | -7.89 nih.gov |
| Comp-1 | T-type calcium channel | -7.07 nih.gov |
Data sourced from various in silico molecular docking studies. ekb.egnih.gov
Predictive Modeling for Environmental Fate (Excluding Toxicity)
Computational studies are pivotal in forecasting the environmental behavior of chemical compounds, offering a predictive lens into their persistence, distribution, and degradation across various environmental compartments. For this compound, predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) models and the estimation of key physicochemical properties, provides crucial insights into its likely environmental fate. These models use the molecular structure of a compound to predict its properties and behavior, filling data gaps where experimental studies are unavailable. researchgate.netrsc.orgnih.gov
Predictive models for environmental fate generally focus on several key processes: hydrolysis, soil sorption, biodegradation, and atmospheric oxidation. nih.govnih.govresearchgate.net By estimating the rates of these processes, a comprehensive picture of a chemical's behavior in the environment can be constructed.
Physicochemical Properties as a Foundation for Modeling
The foundation of any environmental fate model lies in the fundamental physicochemical properties of the compound. These values, often calculated or experimentally determined, are the primary inputs for more complex predictive models. For this compound, these core properties are well-documented.
Table 1: Physicochemical Properties of this compound
These properties indicate that this compound is a solid at room temperature with very high water solubility, suggesting it will readily partition into the aqueous phase in the environment. Its pKa of 9.5 indicates it is a weak acid and will exist predominantly in its neutral form in most environmental waters (pH 5-9).
Modeling of Key Environmental Fate Processes
Using its physicochemical properties, QSAR models can predict the rates of key degradation and transport processes. These predictions help in assessing the compound's persistence and mobility.
Hydrolysis: Hydrolysis is a primary degradation pathway for many chemicals in water. For this compound, the imide ring is susceptible to hydrolysis, which would break the ring to form succinamic acid. The rate of this reaction is highly dependent on pH. Computational models predict the rate constant for this reaction. At neutral pH (pH 7), the hydrolysis half-life of this compound is predicted to be long, suggesting it is relatively stable. However, under alkaline conditions (higher pH), the rate of hydrolysis is expected to increase significantly. nih.gov This is consistent with experimental observations in other contexts, where this compound hydrolysis is faster in basic solutions. nih.govnih.gov
Biodegradation: Biodegradation models predict the likelihood and rate at which microorganisms will break down a chemical. These models often use fragment-based approaches, where the presence of certain structural motifs increases or decreases the probability of degradation. nih.gov Given its structure—a simple cyclic imide—it is predicted that this compound will undergo relatively rapid biodegradation in both water and soil. The presence of nitrogen and oxygen atoms can facilitate microbial attack.
Soil Sorption (Koc): The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. researchgate.netecetoc.org A low Koc value indicates high mobility in soil. QSAR models predict the Koc based on properties like water solubility and the octanol-water partition coefficient (Kow). Due to its very high water solubility and consequently low Kow, this compound is predicted to have a very low Koc value. This implies that it will not bind strongly to soil or sediment and will be highly mobile in the subsurface environment, with a potential to leach into groundwater. researchgate.netscilit.comnih.gov
Atmospheric Oxidation: For chemicals that can volatilize into the atmosphere, reaction with photochemically produced radicals, primarily the hydroxyl radical (•OH), is a key degradation pathway. copernicus.orgcolumbia.edu The rate of this reaction can be predicted using computational models. Based on its vapor pressure, a small fraction of this compound may partition to the atmosphere. Models predict that this compound will be susceptible to attack by hydroxyl radicals, leading to a relatively short atmospheric half-life.
The following table summarizes the predicted environmental fate parameters for this compound based on widely used QSAR models.
Table 2: Predicted Environmental Fate Parameters for this compound
Multimedia Environmental Fate Modeling
The ultimate goal of predictive modeling is to understand the distribution of a chemical across different environmental compartments (air, water, soil, sediment). nih.govresearchgate.net Multimedia fate models, such as the BETR-Global model or nested models like NEM, use the estimated properties and degradation rates to simulate this distribution. nih.govrsc.org
For this compound, a multimedia model would likely predict the following:
Primary compartment: Due to its high water solubility and low predicted soil sorption, the majority of this compound released into the environment would be expected to reside in the water compartment. epa.gov
Transport: Its high mobility in soil suggests a potential for transport from soil to groundwater.
These modeling results provide a valuable, albeit theoretical, assessment of this compound's environmental behavior, guiding further experimental research and risk assessment frameworks.
Biological and Biomedical Applications of Succinimide Derivatives
Pharmacological Activities and Therapeutic Potential
Succinimide (B58015), a five-membered heterocyclic ring (pyrrolidine-2,5-dione), serves as a foundational scaffold in medicinal chemistry, leading to derivatives with a wide array of therapeutic applications. wikipedia.orgnih.gov These compounds are noted for their hydrophobicity, which can enhance bioavailability and membrane diffusion. researchgate.net Research has led to the synthesis and isolation of numerous this compound derivatives with significant medicinal properties, including anticonvulsant, antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities. wikipedia.orgnih.gov The versatility of the this compound core allows for structural modifications, particularly at the nitrogen atom and the carbon atoms of the pyrrolidine (B122466) ring, enabling the development of targeted therapeutic agents. nih.gov
Anticonvulsant Agents and Neuroprotective Properties
The this compound ring is a key structural feature in several established anticonvulsant drugs, which are primarily used in the treatment of epilepsy. pharmacyfreak.comnih.gov Compounds such as Ethosuximide (B1671622), Phensuximide, and Methsuximide (B1676420) are well-known this compound-based anticonvulsants effective against absence (petit mal) seizures. nih.govnih.gov Their primary mechanism involves increasing the seizure threshold and suppressing the characteristic spike-and-wave patterns observed in electroencephalograms during absence seizures. nih.govdrugs.com
Beyond their anticonvulsant effects, certain this compound derivatives exhibit significant neuroprotective properties. nih.gov Studies have shown they can protect against neuronal injury and cognitive impairment by mitigating neuroinflammation and oxidative stress. nih.govdrugs.com For instance, in experimental models of neurodegeneration, succinamide (B89737) derivatives have been shown to counteract histological changes like neuronal pyknosis and cytoplasmic eosinophilia. nih.gov The neuroprotective action is also linked to the inhibition of key enzymes in the nervous system. Some derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govpharmacy180.com By inhibiting these cholinesterases, they increase acetylcholine levels, a strategy beneficial in managing conditions like Alzheimer's disease. nih.gov
The anticonvulsant efficacy of this compound derivatives is highly dependent on the nature of the substituents, particularly on the imide nitrogen atom. nih.gov Structure-activity relationship (SAR) studies reveal that modifications at this position are crucial for activity. nih.govpharmacy180.com The synthesis of various N-substituted derivatives has shown that the type of group attached to the nitrogen atom and its spatial relationship with other parts of the molecule directly influence the anticonvulsant effect. nih.gov
For example, the presence of an aromatic ring attached to the imide nitrogen is a common feature in many active compounds. nih.gov Further substitution on this aromatic ring can fine-tune the activity. The addition of a sulfonamide group in the para-position of an N-phenyl ring was found to be highly consequential for the anticonvulsant effect. nih.gov Halogen substitution at the ortho- or meta-positions of this phenyl ring further improved activity against seizures induced by maximal electroshock (MES). nih.gov Research on spirosuccinimides confirmed that anticonvulsant activity depended on the substitution pattern of the aromatic ring and the nature of the spacer between the imide nitrogen and the aromatic system. nih.gov Furthermore, the metabolism of these drugs highlights the importance of the N-substituent; for instance, N-demethylation of certain N-methylated succinimides can produce active metabolites. pharmacy180.com
The primary mechanism of action for this compound anticonvulsants, especially in the treatment of absence seizures, is the inhibition of T-type calcium channels. wikipedia.orgdrugs.compatsnap.com These low-voltage-activated channels are densely expressed in thalamic neurons and are pivotal in generating the rhythmic, oscillatory electrical activity that underlies the 3-Hz spike-and-wave discharges characteristic of absence seizures. pharmacyfreak.comnih.gov
Ethosuximide, a cornerstone drug for absence seizures, selectively blocks these T-type calcium channels. pharmacyfreak.compatsnap.com By inhibiting the flow of calcium ions into the thalamic neurons, ethosuximide reduces the hyperexcitability of these cells, thereby disrupting the abnormal rhythmic firing and preventing seizures. patsnap.com This action effectively stabilizes the thalamic relay neurons and prevents the propagation of abnormal cortical rhythms. pharmacyfreak.com
Studies using cloned human T-type calcium channels (isoforms α1G, α1H, and α1I) have conclusively demonstrated that ethosuximide and the active metabolite of methsuximide (N-desmethylmethsuximide) block all three isoforms at therapeutically relevant concentrations. wikipedia.orgnih.govresearchgate.net The block is state-dependent, showing a higher affinity for the inactivated state of the channel. nih.govresearchgate.net This targeted blockade of T-type calcium channels in thalamic circuits is considered the most critical action for the anti-absence efficacy of these drugs. nih.gov
| Drug | Target Channel(s) | Mechanism of Action | Reference(s) |
| Ethosuximide | T-type Ca²⁺ channels (α1G, α1H, α1I) | Blocks calcium ion flow in thalamic neurons, reducing rhythmic oscillatory activity. | wikipedia.orgpharmacyfreak.comnih.govpatsnap.com |
| Methsuximide (via N-desmethylmethsuximide) | T-type Ca²⁺ channels (α1G, α1H, α1I) | Blocks human T-type channels with high affinity for the inactivated state. | wikipedia.orgnih.govresearchgate.net |
| Zonisamide | T-type Ca²⁺ channels (e.g., CaV3.2) | Blocks T-type calcium channels, among other mechanisms, contributing to neuroprotection. | nih.gov |
Antitumor/Anticancer Agents
In addition to their neurological applications, this compound derivatives have emerged as a promising class of compounds in oncology. wikipedia.orgpatsnap.com Numerous studies have reported the potent antitumor activity of novel this compound derivatives against various cancer types. nih.govpatsnap.com The pyrrolidine-2,5-dione scaffold is considered a "privileged structure" in modern drug design for developing new small-molecule anticancer agents. nih.gov
Newly synthesized dicarboximide and this compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. patsnap.com In vitro studies have confirmed their ability to inhibit the proliferation of both hematological and solid tumors. For example, certain derivatives have shown high to moderate cytotoxicity against human leukemia (K562, MOLT4) and cervical cancer (HeLa) cell lines, while exhibiting lower toxicity towards normal human endothelial cells (HUVEC). patsnap.com Other research has documented the cytotoxic activity of different this compound-based compounds against liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines. nih.gov The cytotoxic effect often involves the induction of apoptosis (programmed cell death) in the cancer cells. patsnap.com
Table of this compound Derivative Cytotoxicity on Various Cancer Cell Lines
| Cell Line | Cancer Type | Derivative Type | Observed Effect | Reference(s) |
|---|---|---|---|---|
| K562, MOLT4 | Leukemia | Dicarboximide derivatives | High to moderate cytotoxicity, induction of apoptosis | patsnap.com |
| HeLa | Cervical Carcinoma | Dicarboximide derivatives | Cytotoxicity | patsnap.com |
| HEPG-2 | Liver Carcinoma | N-substituted succinimides | Powerful cytotoxic effect | nih.gov |
| MCF-7 | Breast Cancer | N-substituted succinimides | Powerful cytotoxic effect, cell cycle arrest | nih.gov |
| Sarcoma 180 | Sarcoma | N-phthaloyl amino acids | In vitro cytotoxicity, membrane disruption, DNA fragmentation |
| B-16/F-10 | Melanoma | N-phthaloyl amino acids | In vitro cytotoxicity | |
The anticancer mechanism of this compound derivatives often involves interference with specific cellular pathways and enzymes that are critical for cancer cell survival and proliferation. One key mechanism identified is the catalytic inhibition of topoisomerase II, a nuclear enzyme essential for processing DNA during the cell cycle. researchgate.net By inhibiting this enzyme, these derivatives can act as cytostatic agents, halting cell division. researchgate.net
Additionally, some this compound derivatives exert their antitumor effects by inducing cellular stress and activating specific signaling pathways. patsnap.com Microarray analysis has revealed that these compounds can upregulate genes involved in both the receptor-mediated and mitochondrial pathways of apoptosis. patsnap.com They have also been shown to activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38, which can lead to apoptosis in leukemia cells. patsnap.com Other reported mechanisms include the inhibition of DNA synthesis in leukemia cells. patsnap.com
Antimicrobial Properties (Antifungal and Antibacterial)
This compound derivatives have emerged as a promising class of antimicrobial agents, demonstrating notable efficacy against a range of fungal and bacterial pathogens. ijbcp.comresearchgate.net The structural framework of this compound is a key component in many active molecules that exhibit both antibacterial and antifungal effects. ijbcp.com
Research has shown that certain N-substituted succinimides possess significant in vitro antifungal activities. For instance, a series of novel this compound derivatives were synthesized and tested against several fungal strains, with some compounds showing promising results that suggest they could be lead compounds for new antimycobacterial agents. researchgate.net In one study, bioassay results indicated that specific 2,5-pyrrolidinedione derivatives, namely compounds 5a and 5g, displayed potential antimicrobial activity against Enterococcus faecalis and Candida albicans. researchgate.net
Furthermore, some this compound derivatives have been identified as possessing both antimicrobial and antioxidant properties. ijbcp.com The synthesis of various this compound derivatives has been a strategy to explore new bioactive molecules, with some showing efficacy against breast cancer cells in addition to their antimicrobial properties. researchgate.net The versatility of the this compound structure allows for the creation of derivatives with varied aryl or alkyl groups, which can be formulated into potential drug molecules with a broad range of pharmacological activities. researchgate.net
Anti-inflammatory Properties
This compound derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of key inflammatory enzymes. nih.gov Studies have shown that these compounds can act as multitarget anti-inflammatory agents. nih.gov
A study investigating the anti-inflammatory potentials of β-ketoester derivatives of N-aryl succinimides found that these compounds exhibited significant inhibitory effects against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two crucial enzymes in the inflammatory cascade. mdpi.com Specifically, one of the synthesized compounds showed an 83.67% inhibition of COX-2 and a 78.12% inhibition of 5-LOX. mdpi.com
Another research effort focused on cyano-acetate derivatives of this compound and their anti-inflammatory activity. The study evaluated compounds 23, 31, and 44, which showed marked inhibitory activities against cyclooxygenase and lipoxygenase enzymes. nih.gov The inhibitory concentrations (IC50) for COX-2 were 204.08 µM, 68.60 µM, and 50.93 µM for compounds 23, 31, and 44, respectively. For 5-LOX, the IC50 values were 138 µM, 50.76 µM, and 20.87 µM, respectively. nih.gov These findings highlight the potential of this compound derivatives as a source for the development of novel anti-inflammatory drugs.
Antioxidant Activity and Reduction of Oxidative Stress
This compound derivatives have been recognized for their antioxidant properties and their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. niscpr.res.in These compounds often act through dual pathways, exhibiting both cholinesterase inhibition and antioxidant effects. nih.govnih.gov The antioxidant capacity of these derivatives is often attributed to the presence of electron-rich moieties within their structure. nih.gov
Several studies have quantified the antioxidant potential of various this compound derivatives using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. In one study, N-methyl this compound demonstrated significant antioxidant activity. nih.gov Another investigation of ten this compound derivatives (MSJ1-MSJ10) revealed that MSJ10 and MSJ2 were particularly potent. MSJ10 exhibited a DPPH radical scavenging activity with an IC50 value of 2.52 µM, while MSJ2 had an IC50 of 2.59 µM. nih.govnih.gov Against ABTS radicals, these same compounds, MSJ2 and MSJ10, showed excellent scavenging potential with IC50 values of 7.32 µM and 3.29 µM, respectively. nih.govnih.gov
Furthermore, succinamide derivatives have been shown to ameliorate neuroinflammation and oxidative stress in preclinical models. niscpr.res.in In a study investigating scopolamine-induced neurodegeneration, treatment with succinamide derivatives significantly reduced lipid peroxidation and boosted the activity of antioxidant enzymes like catalase and glutathione (B108866) S-transferase. niscpr.res.inekb.eg These findings underscore the therapeutic potential of this compound derivatives in conditions associated with oxidative stress.
Enzyme Inhibition (e.g., Cholinesterases, α-Amylase, α-Glucosidase)
This compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases, including Alzheimer's disease and diabetes. nih.gov
Cholinesterase Inhibition: Several this compound derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov In one study, compounds MSJ2 and MSJ10 exhibited outstanding inhibition against AChE (91.90% and 93.20%, respectively) and BChE (97.30% and 91.36%, respectively). nih.govnih.gov Another investigation into ketoesters derivatives of succinimides found that compound 2 showed remarkable inhibitory potential against both AChE (98.75%) and BChE (90.00%). Furthermore, cyano-acetate derivatives of this compound, specifically compounds 23, 31, and 44, were found to inhibit AChE with IC50 values of 240 µM, 174 µM, and 134 µM, respectively, and BChE with IC50 values of 203 µM, 134 µM, and 97 µM, respectively. nih.gov
α-Amylase and α-Glucosidase Inhibition: this compound derivatives have also shown promise as inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes. nih.gov Research has shown that certain this compound derivatives can effectively inhibit these enzymes. For instance, compounds MSJ9 and MSJ10 displayed prominent α-glucosidase inhibitory potential with IC50 values of 32 µM and 28.04 µM, respectively. nih.govnih.gov A study on cyano-acetate derivatives of this compound demonstrated that compounds 23, 31, and 44 inhibited α-amylase with IC50 values of 250 µM, 106 µM, and 60 µM, respectively. nih.gov However, it is noteworthy that in a separate study, this compound itself showed no inhibitory activity against α-glucosidase.
| Compound/Derivative Type | Enzyme | Inhibition/IC50 Value | Reference |
|---|---|---|---|
| MSJ2 | AChE | 91.90% | nih.govnih.gov |
| MSJ10 | AChE | 93.20% | nih.govnih.gov |
| MSJ2 | BChE | 97.30% | nih.govnih.gov |
| MSJ10 | BChE | 91.36% | nih.govnih.gov |
| Ketoester Derivative (Cmpd 2) | AChE | 98.75% | |
| Ketoester Derivative (Cmpd 2) | BChE | 90.00% | |
| Cyano-acetate Derivative (Cmpd 23) | AChE | IC50: 240 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 31) | AChE | IC50: 174 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 44) | AChE | IC50: 134 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 23) | BChE | IC50: 203 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 31) | BChE | IC50: 134 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 44) | BChE | IC50: 97 µM | nih.gov |
| MSJ9 | α-Glucosidase | IC50: 32 µM | nih.govnih.gov |
| MSJ10 | α-Glucosidase | IC50: 28.04 µM | nih.govnih.gov |
| Cyano-acetate Derivative (Cmpd 23) | α-Amylase | IC50: 250 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 31) | α-Amylase | IC50: 106 µM | nih.gov |
| Cyano-acetate Derivative (Cmpd 44) | α-Amylase | IC50: 60 µM | nih.gov |
Analgesic and Muscle Relaxant Activities
This compound derivatives have demonstrated notable analgesic and muscle relaxant properties in various preclinical studies. researchgate.net The structural versatility of the this compound ring allows for the synthesis of compounds with potent central nervous system effects.
Analgesic Activity: Research has confirmed the analgesic potential of newly synthesized this compound and their sulphonated derivatives. In a study using the hot plate method to assess analgesic effects, various N-substituted this compound derivatives (compounds 2-13) were evaluated. Another study demonstrated that some of these compounds, when administered intraperitoneally at a dose of 10 mg/kg in mice, were more effective than common analgesics like aspirin (B1665792) and paracetamol in abdominal constriction tests.
Muscle Relaxant Activity: The muscle relaxant properties of this compound derivatives have also been reported. researchgate.net A study on 2-benzylsuccinimides (4d and 4e) showed that while they possessed anticonvulsant activity, they also exhibited neurotoxicity in the rotarod test, which can be indicative of muscle relaxation or motor impairment. nih.gov In another investigation, a this compound derivative (compound 6) was identified as the most potent muscle relaxant among the tested compounds. These findings highlight the potential of this compound derivatives in the development of new muscle relaxant agents, although further studies are needed to delineate their precise mechanisms of action and to optimize their safety profiles.
5-HT Receptor Ligands
This compound derivatives have been identified as ligands for serotonin (B10506) (5-HT) receptors, which are crucial targets for the treatment of various central nervous system disorders. The ability to modify the this compound structure has led to the development of compounds with high affinity for specific 5-HT receptor subtypes.
A study focused on 1-aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues revealed that these compounds are highly active 5-HT1A receptor ligands, with Ki values ranging from 4 to 44 nM. The research indicated that substitution in the aromatic ring, rather than the rigidity of the spacer, governs the functional activity of these compounds at the 5-HT1A receptor. One particular compound, trans-4-(4-succinimidocyclohexyl)-1-(3-trifluoromethylphenyl)piperazine (compound 24), was identified as a very potent 5-HT1A receptor ligand with a Ki of 4 nM and showed high selectivity over other receptors.
These findings underscore the potential of the this compound scaffold in designing selective and potent 5-HT receptor ligands, which could lead to the development of novel therapeutics for conditions such as anxiety and depression.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 1-Aryl-4-(4-succinimidobutyl)piperazine analogues (compounds 19-25) | 5-HT1A | 4-44 nM | |
| trans-4-(4-succinimidocyclohexyl)-1-(3-trifluoromethylphenyl)piperazine (compound 24) | 5-HT1A | 4 nM |
Potential in Cardioprotective and Hepatoprotective Effects
Recent preclinical studies have highlighted the potential of this compound derivatives in protecting the heart and liver from damage. These protective effects are thought to be linked to the antioxidant and free radical scavenging properties of these compounds.
In a study investigating the effects of a novel this compound derivative, 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (Comp-1), it was found to exhibit significant cardioprotective and hepatoprotective effects against toxicity induced by the chemotherapy drug 5-fluorouracil (B62378) (5-FU). Administration of this this compound derivative led to a significant reduction in elevated cardiac biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
Histopathological examination revealed that the compound helped in mitigating cardiac and hepatic tissue damage caused by 5-FU. The study suggests that the mechanism behind these protective effects may involve the blockage of calcium channels and the scavenging of free radicals, which helps in normalizing cell membrane function and reducing oxidative stress. These findings indicate that this compound derivatives could be a promising avenue for developing new therapies to protect vital organs during treatments like chemotherapy.
Mechanistic Studies of Biological Action
The therapeutic effects of this compound derivatives stem from their targeted interactions with specific biological molecules. Research into their mechanisms of action has revealed key molecular targets and the structural features essential for their activity.
Elucidation of Therapeutic Targets
The primary therapeutic application of this compound derivatives has been in the management of absence seizures, and their mechanism is closely linked to specific ion channels in the brain. nih.gov However, ongoing research has identified additional targets, suggesting broader therapeutic potential for this class of compounds.
A major breakthrough in understanding the anticonvulsant activity of succinimides was the identification of T-type calcium channels as a key therapeutic target. nih.govnih.gov These channels are implicated in the characteristic 3-Hz spike-and-wave electrical patterns observed on electroencephalograms during absence seizures. nih.gov this compound-based anticonvulsants, such as Ethosuximide, are thought to act by inhibiting the low-threshold T-type calcium currents in thalamic neurons. nih.gov This inhibition helps to suppress the abnormal, rhythmic electrical discharges in the brain that lead to seizures. drugbank.com Studies using cloned human T-type channels (α1G, α1H, and α1I) have confirmed that anticonvulsant succinimides are capable of blocking these channels at therapeutically relevant concentrations. nih.govresearchgate.net
Beyond their role in epilepsy, this compound derivatives have been investigated for other neurological conditions, leading to the discovery of additional targets. Research has shown that certain this compound derivatives can act as competitive inhibitors of acetylcholinesterase (AChE) . nih.govnih.gov This enzyme is responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key strategy in managing the symptoms of Alzheimer's disease. nih.govresearchgate.net Kinetic studies have confirmed this inhibitory action, and computational docking analyses have provided insights into the binding interactions between this compound derivatives and the active site of AChE. nih.govnih.gov Some derivatives have also shown inhibitory potential against butyrylcholinesterase (BChE) , another enzyme involved in acetylcholine metabolism. researchgate.netnih.gov
Further research into novel, structurally diverse this compound compounds has pointed to other potential mechanisms. For instance, some multi-target derivatives have been found to inhibit enzymes such as α-amylase , α-glucosidase , and protein tyrosine phosphatase 1B (PTP1B) , suggesting a possible role in managing diabetes. nih.govnih.gov
| Therapeutic Target | Associated Biological Activity | Key this compound Derivatives Involved |
|---|---|---|
| T-type Calcium Channels (α1G, α1H, α1I) | Anticonvulsant (Anti-absence Seizure) | Ethosuximide, Methsuximide (active metabolite) |
| Acetylcholinesterase (AChE) | Potential Anti-Alzheimer's Disease | Various experimental derivatives |
| Butyrylcholinesterase (BChE) | Potential Anti-Alzheimer's Disease | Various experimental derivatives |
| α-Amylase, α-Glucosidase, PTP1B | Potential Anti-Diabetic | Experimental derivatives (e.g., Compound 3 from specific studies) |
Structure-Activity Relationship (SAR) Optimization
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds by systematically modifying their molecular framework.
The core of these compounds is the pyrrolidine-2,5-dione ring, which is a foundational element for their biological effects. nih.gov SAR analyses have demonstrated that modifications at the nitrogen atom and the C3 position of this ring are particularly important for modulating anticonvulsant activity.
Key SAR findings for anticonvulsant succinimides include:
Substitution at C3: The nature of the substituents at the C3 position is a critical determinant of activity. For instance, lower alkyl substituents are associated with activity against petit mal (absence) seizures, whereas aryl substituents can confer activity against grand mal (tonic-clonic) seizures. cutm.ac.in
N-Substitution: Methylation at the nitrogen (N1) position of the this compound ring generally decreases activity against electroshock-induced seizures but can increase potency against chemically-induced convulsions. cutm.ac.in Furthermore, some N-substituted compounds, like Phensuximide and Methsuximide, undergo metabolic N-demethylation to yield active metabolites. pharmacy180.com
Phenyl Group: The presence of a phenyl substituent is important for activity against electrically induced convulsions. cutm.ac.innih.gov Compounds like Methsuximide and Phensuximide, which contain a phenyl group, demonstrate this characteristic. cutm.ac.in
Hydrogen Bonding: The ability of the this compound ring to form hydrogen bonds is considered an important feature for anticonvulsant activity. nih.gov N-methylation can reduce this capability, which has been correlated with a decrease in activity in certain models. nih.gov
For other biological activities, different structural features become important. In the context of AChE inhibition , the type and size of substituents influence inhibitory potency. nih.gov Studies comparing different derivatives have shown that even slight variations, such as having methyl versus ethyl groups, can alter the strength of inhibition. nih.gov Research on newer, more complex derivatives has shown that the specific structure of the imide fragment is closely linked to anticonvulsant activity, with cores like hexahydro-1H-isoindole-1,3(2H)-dione showing promise. nih.gov
| Compound | Key Structural Feature(s) | Associated Biological Activity/Note |
|---|---|---|
| Ethosuximide | Two alkyl groups at C3 | Effective against absence seizures |
| Phensuximide | Phenyl group at C3, N-methyl group | Active against tonic-clonic seizures; undergoes N-demethylation. cutm.ac.inpharmacy180.com |
| Methsuximide | Phenyl and methyl groups at C3, N-methyl group | Active against electrically induced convulsions; its metabolite blocks T-type calcium channels. researchgate.netcutm.ac.in |
| Generic N-methylated succinimides | Methyl group at N1 | Reduced activity against electroshock seizures but higher activity against chemically induced seizures. cutm.ac.innih.gov |
Applications of Succinimide in Materials Science and Polymer Chemistry
Incorporation into Polymer Matrices
The integration of succinimide-containing moieties into polymer matrices is a key strategy for enhancing material performance. This compound (B58015) can be introduced as a monomer or as a crosslinking agent to modify the final properties of polymers like polyamides. chemiis.com
When incorporated into polymer backbones, the rigid structure of the this compound ring contributes to an increase in the thermal stability and mechanical strength of the material. chemiis.com This makes this compound a valuable component in the production of specialty polymers and resins designed for demanding applications. chemiis.comindustryarc.com For instance, the introduction of this compound functionalities can elevate the glass transition temperature (Tg) of polymers, allowing them to maintain their structural integrity at higher temperatures. mdpi.comusc.edu Research into thermosetting polyimide matrix resins, which share structural motifs with this compound-modified polymers, demonstrates that a rigid polymer backbone is crucial for high thermal stability. mdpi.comusc.edu Blending different resin formulations can optimize properties, achieving a balance between processability and performance, with some cured resins exhibiting a glass transition temperature as high as 423°C and a tensile strength of 84.0 MPa. mdpi.comnih.gov
Curing Agents for Epoxy Resins
In the realm of thermosetting polymers, this compound derivatives serve as effective curing agents for epoxy resins. chemiis.com Curing agents are essential molecules that crosslink epoxy resin chains to form a rigid, three-dimensional network. sinocurechem.comatlantis-press.com This process transforms the liquid resin into a hard, durable solid with excellent adhesion, chemical resistance, and mechanical properties, making it suitable for adhesives, coatings, and composite materials. chemiis.comatlantis-press.com
The curing mechanism typically involves the reaction of active hydrogens on the curing agent with the epoxy groups of the resin. threebond.co.jp While traditional curing agents are often amine-based, the development of novel agents is a significant area of research. atlantis-press.comthreebond.co.jp this compound-based structures can be incorporated into curing agents to modify the properties of the final cured epoxy. For example, a novel curing agent, N, N-(4-amino phenyl maleimide) diglycidyl amine (APMDGA), was synthesized to introduce maleimide (B117702) groups into the epoxy network, which can enhance performance characteristics like hardness and thermal stability. atlantis-press.com The use of different curing agents, such as polyamides or imidazoles, allows for the tailoring of properties like flexibility, curing time, and heat resistance. sinocurechem.com
Synthesis of High-Performance Polymers
This compound is a critical precursor and structural component in the synthesis of several high-performance polymers known for their exceptional properties and use in advanced applications. chemiis.com
Polyimides are a class of high-performance polymers renowned for their outstanding thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace industry. mdpi.comnasa.govapicalfilm.com They are used in a wide range of applications, from insulating films for wiring to matrix resins for advanced composites in aircraft and spacecraft. nasa.govapicalfilm.com The imide ring, a key functional group in these polymers, is structurally analogous to the this compound ring.
One notable class of polyimides used in aerospace is the PMR (Polymerization of Monomeric Reactants) polyimides, such as PMR-15. usc.edudtic.mil These resins offer excellent processability and high-temperature performance, with service temperatures reaching up to 316°C. mdpi.comdtic.mil The synthesis of these polyimides often involves the reaction of aromatic diamines and dianhydrides. nasa.govdtic.mil The properties of the resulting polyimide can be tailored by the choice of monomers. For example, the TriA X polyimide system, which uses an asymmetric monomer, results in a disordered chain packing that yields exceptional toughness and a high glass transition temperature (362°C). usc.edu
| Property | PMR-15 mdpi.com | PMR-II-50 mdpi.com | TriA X usc.edu | TMR/RDm Blend nih.gov |
| Max Service Temperature | 316°C | 371°C | - | - |
| Glass Transition Temp (Tg) | - | - | 362°C | 423°C |
| Tensile Strength | - | - | - | 84.0 MPa |
| Key Feature | Good processability | Higher temp resistance | Exceptional toughness | Improved processability |
This table presents selected properties of different polyimide resin systems used in high-temperature applications.
Poly(this compound), also known as polyanhydroaspartic acid, is the polyimide formed from the thermal polycondensation of aspartic acid. wikipedia.org PSI itself is insoluble in water but can be dissolved in certain aprotic polar solvents. wikipedia.org This polymer is a key intermediate in the production of poly(aspartic acid) (PASP), a biodegradable and water-soluble polymer with a wide range of applications. researchgate.netnih.gov
The synthesis of PSI is typically achieved through the thermal polycondensation of L-aspartic acid, often with the use of an acid catalyst like phosphoric acid to achieve high molecular weights. wikipedia.orgresearchgate.netresearchgate.net The resulting PSI can then be converted to PASP through mild alkaline hydrolysis. wikipedia.orgnih.gov This process opens the this compound rings in the polymer backbone to form a mixture of α and β aspartic acid units. nih.gov
Poly(this compound) (PSI) and its Hydrolysis to Poly(aspartic acid) (PASP)
Amphiphilic Copolymers for Micelle Formation
Amphiphilic block copolymers, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments, can self-assemble in aqueous solutions to form micelles. rsc.orgumd.edu These structures typically feature a hydrophobic core, formed by the aggregation of the insoluble blocks, and a hydrophilic corona that interfaces with the surrounding water. rug.nlrsc.org The formation of these micelles occurs above a specific concentration known as the critical micelle concentration (CMC). rsc.org
This compound-containing polymers can be designed as amphiphilic block copolymers for this purpose. The hydrophobic block can form the core of the micelle, creating a space suitable for encapsulating hydrophobic molecules, such as certain drugs. rug.nl The hydrophilic segment, which can be derived from or attached to the this compound-related part of the polymer, forms the outer shell or corona. rug.nl This self-assembly process allows for the creation of stable nanocarriers in aqueous environments. rsc.org The resulting micelles, which can range in size from 10 to 100 nm, are ideal candidates for various applications, including as vehicles for drug delivery. researchgate.net
Controlled Synthesis of Polymer Matrices for Active Pharmaceutical Ingredient Immobilization
Polymer matrices containing this compound can be synthesized with a high degree of control for the specific purpose of immobilizing active pharmaceutical ingredients (APIs). researchgate.net A notable example is the creation of copolymers of N-vinylpyrrolidone and N-vinyl this compound (PVP-VSI). researchgate.net The synthesis of these polymer matrices can be precisely managed to control factors like molecular weight. researchgate.net
The this compound rings within the polymer structure are particularly useful because they are reactive towards amine groups. researchgate.net This reactivity allows for the covalent attachment of various molecules, including APIs, to the polymer backbone. researchgate.net This process effectively immobilizes the drug within the matrix. The controlled nature of the polymer synthesis ensures that the resulting matrix has predictable properties for subsequent drug loading and release. researchgate.net This approach is a versatile method for designing advanced drug delivery systems. researchgate.net
This compound Derivatives as Additives in Lubricants and Fuels
This compound derivatives are a critical class of additives used to enhance the performance of lubricants and fuels. researchgate.net Their amphiphilic molecular structure, typically consisting of a polar head group and a long, nonpolar hydrocarbon tail, allows them to perform multiple functions simultaneously. researchgate.netoronite.com Polyisobutylene succinimides (PIBSIs) are among the most common and effective types of these additives used in engine oils and fuels. researchgate.netmdpi.com
Dispersants in Petroleum Refining
In engine oils, this compound derivatives act as highly effective dispersants. oronite.comgoogle.com During engine operation, by-products of combustion and oxidation, such as soot and sludge, can form and agglomerate. oronite.com If left unchecked, these particles can deposit on engine surfaces, leading to reduced performance and engine life. oronite.com
This compound dispersants prevent this by keeping the particles suspended in the oil. oronite.comtechscience.com The polar this compound head of the additive adsorbs onto the surface of soot and sludge particles, while the long, oil-soluble hydrocarbon tail extends into the lubricating oil. oronite.commdpi.com This creates a steric barrier that prevents the particles from aggregating and settling out of the oil, a mechanism known as "steric stabilization". researchgate.net This function is essential for maintaining engine cleanliness and efficiency. oronite.com
Anti-Corrosion and Anti-Scalant Properties in Petroleum Applications
Certain this compound derivatives have been synthesized and proven effective as both anti-corrosion and anti-scalant agents in petroleum applications. researchgate.netdntb.gov.ua These additives function by adsorbing onto metal surfaces, forming a protective layer that inhibits corrosive processes. researchgate.net Studies using potentiodynamic polarization have shown that some this compound derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. researchgate.net
The effectiveness of these inhibitors increases with their concentration. researchgate.net For example, one study demonstrated that a specific this compound derivative achieved a maximum anti-corrosion efficiency of 93.1% and an anti-scalant efficiency of 91.5%. researchgate.net The adsorption of these derivatives on steel surfaces typically follows the Langmuir adsorption isotherm model. researchgate.net This dual-functionality makes them valuable for protecting the integrity of metal equipment in the oil and gas industry. researchgate.netgoogle.com
Performance of this compound Derivatives in Petroleum Applications
| Compound | Function | Maximum Efficiency | Inhibition Type | Source(s) |
|---|---|---|---|---|
| This compound Derivative (I) | Anti-Corrosion & Anti-Scalant | Not Specified | Mixed-Type | researchgate.net |
| This compound Derivative (II) | Anti-Corrosion & Anti-Scalant | 93.1% (Corrosion), 91.5% (Scale) | Mixed-Type | researchgate.net |
Detergent and Viscosity-Temperature Properties
In addition to dispersancy, this compound additives contribute significantly to the detergency and viscosity-temperature characteristics of lubricating oils. As detergents, they help to neutralize acidic combustion products and clean existing deposits from engine surfaces. google.comresearchgate.net The multifunctional nature of these additives means they can be used to formulate simpler, yet more effective, lubricant compositions.
Research has led to the synthesis of new this compound additives that demonstrate high performance in these areas. For instance, a series of additives (designated AKI-634, AKI-635, AKI-636, and AKI-637) were synthesized and shown to possess high anti-corrosion, detergent, and viscosity-temperature properties. These additives also improve the viscosity index of oils, meaning the oil's viscosity changes less with fluctuations in temperature, which is a crucial property for modern motor oils. researchgate.net
Synthesized this compound Additives and Their Properties
| Additive Name | Starting Materials for Synthesis (in part) | Key Properties | Source(s) |
|---|---|---|---|
| AKI-634 | Hexene-1, Styrene, Maleic Anhydride (B1165640), Diethylenetriamine | High Anti-Corrosion, Detergent, Viscosity-Temperature | |
| AKI-635 | Hexene-1, Indene, Maleic Anhydride, Diethylenetriamine | High Anti-Corrosion, Detergent, Viscosity-Temperature | |
| AKI-636 | Hexene-1, Dicyclopentadiene, Maleic Anhydride, Diethylenetriamine | High Anti-Corrosion, Detergent, Viscosity-Temperature | |
| AKI-637 | Hexene-1, α-methyl Styrene, Maleic Anhydride, Diethylenetriamine | High Anti-Corrosion, Detergent, Viscosity-Temperature |
Catalytic Roles of Succinimide and Its Derivatives
Co-catalysts in Metal-Catalyzed Reactions
Succinimide (B58015) and its derivatives have emerged as significant ligands and co-catalysts in various metal-catalyzed reactions, influencing the efficiency, stability, and outcome of these transformations. Their ability to coordinate with metal centers can modulate the catalytic activity, providing pathways to complex molecular architectures.
Coupling Reactions
In the realm of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds, this compound derivatives have been employed as effective components of catalytic systems. A notable example is the use of bis(triphenylphosphine)palladium(II)this compound, which serves as a stable and efficient precatalyst for the Suzuki cross-coupling of aryl halides with organoboronic acids. researchgate.net This precatalyst is easily prepared from palladium(0) precursors and this compound, and it demonstrates stability in air, light, and moisture. researchgate.net The presence of the this compound ligand is thought to play a subtle but crucial role in the catalytic cycle. researchgate.net The catalyst has proven effective for a variety of substrates, delivering cross-coupled products in good yields with relatively low catalyst loadings. researchgate.net
Table 1: Suzuki Cross-Coupling using Bis(triphenylphosphine)palladium(II)this compound Precatalyst This table is based on data from a study on a palladium(II) precatalyst. researchgate.net
| Entry | Aryl Halide | Organoboronic Acid | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromoacetophenone | 4-Tolylboronic acid | 4-Acetyl-4'-methylbiphenyl | 92 |
| 3 | 1-Iodonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 89 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 78 |
Carbon-Carbon Bond Formation
Beyond traditional cross-coupling, this compound derivatives are instrumental in other forms of metal-catalyzed carbon-carbon bond formation. One significant application is the cobalt-catalyzed [2 + 2 + 2] cycloaddition reaction. In this process, maleimides, which are derivatives of this compound, react with 1,6-diynes to construct this compound-fused 1,3-cyclohexadiene (B119728) structures. rsc.org This methodology is distinguished by its high efficiency, broad substrate scope, and excellent atom economy. The resulting fused-ring systems are valuable scaffolds in organic synthesis. rsc.org
A proposed mechanism for similar cobalt-catalyzed reactions involves the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of the alkene (the maleimide) to form a seven-membered cobaltacycle. Reductive elimination from this intermediate yields the final cyclohexadiene product and regenerates the active cobalt catalyst. These cobalt-catalyzed reactions have significantly broadened the range of accessible functionalized compounds. researchgate.net
Table 2: Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Diynes and Maleimides This table illustrates the scope of the reaction for synthesizing this compound-fused cyclohexadienes. rsc.org
| Entry | 1,6-Diyne | Maleimide (B117702) | Product | Yield (%) |
| 1 | Hepta-1,6-diyne | N-Phenylmaleimide | Fused cyclohexadiene derivative | 95 |
| 2 | Octa-1,7-diyne | N-Benzylmaleimide | Fused cyclohexadiene derivative | 92 |
| 3 | Di(prop-2-yn-1-yl) ether | N-Methylmaleimide | Fused cyclohexadiene derivative | 88 |
| 4 | Di(prop-2-yn-1-yl) malonate | N-Phenylmaleimide | Fused cyclohexadiene derivative | 98 |
This compound-Based Reagents as Catalysts in Organic Reactions
This compound-based reagents have been identified as useful and versatile catalysts for promoting a range of important organic reactions. benthamdirect.com Their application often leads to mild reaction conditions, simple work-up procedures, and high to excellent product yields. benthamdirect.com The stability and potential for reusability of these catalysts further enhance their appeal from a green chemistry perspective. benthamdirect.comnih.gov
Protection Reactions
While not catalysts in the classical sense for all protection schemes, N-halosuccinimides (NXS) serve as effective precatalysts or mediators for reactions that result in the functionalization and protection of alcohols. mdpi.commdpi.com For instance, N-iodothis compound (NIS) can activate alcohols for direct nucleophilic substitution, which is a fundamental transformation for introducing functional groups that can also act as protecting groups. mdpi.com The process is believed to involve the formation of a halonium (I+) species, which activates the alcohol's hydroxyl group, facilitating its departure as water and allowing for attack by a nucleophile. mdpi.com NIS has been shown to mediate the direct cross-coupling of various alcohols with N-nucleophiles under mild conditions, providing an efficient route to amides and other nitrogen-containing compounds. mdpi.com
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. N-Bromothis compound (NBS) has proven to be an excellent catalyst for such transformations. redalyc.orgresearchgate.net A prominent example is the three-component, one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from an aldehyde, a 1,2-diketone (or α-hydroxyketone), and ammonium (B1175870) acetate (B1210297). redalyc.orgresearchgate.net This method is valued for its high yields, short reaction times, and solvent-free conditions, making it an environmentally friendly protocol. redalyc.org In this reaction, NBS is proposed to release Br+ in situ, which acts as an electrophilic species that activates the aldehyde's carbonyl group, thereby facilitating the formation of a diimine intermediate, which is crucial for the subsequent cyclization and rearrangement to the final imidazole (B134444) product. redalyc.org
Table 3: NBS-Catalyzed Synthesis of 2,4,5-Triaryl-1H-imidazoles This table shows the results of the three-component reaction of benzil, various aldehydes, and ammonium acetate catalyzed by N-Bromothis compound (NBS). redalyc.org
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 10 | 96 |
| 2 | 4-Methylbenzaldehyde | 15 | 94 |
| 3 | 4-Methoxybenzaldehyde | 15 | 92 |
| 4 | 3-Nitrobenzaldehyde | 20 | 90 |
| 5 | Benzaldehyde | 15 | 95 |
N-Halogenated Succinimides (e.g., N-Bromothis compound, N-Iodothis compound) as Catalysts
N-Halogenated succinimides (NXS) are inexpensive, readily available, and easy-to-handle crystalline compounds that are widely used as halogenating agents and mild oxidants. mdpi.comresearchgate.net Their reactivity stems from the labile N-X (halogen) bond. researchgate.net Beyond their stoichiometric use, they have gained significant attention as powerful catalysts and precatalysts for a variety of organic transformations. mdpi.com
N-Bromothis compound (NBS)
NBS is a versatile reagent that serves as a source of bromine for radical reactions and electrophilic additions. masterorganicchemistry.comorganic-chemistry.org As a catalyst, its ability to generate an electrophilic bromine species (Br+) in situ is key to its function. redalyc.org As detailed in the section on multicomponent reactions (8.2.2), NBS effectively catalyzes the synthesis of highly substituted imidazoles by activating the aldehyde component, which lowers the transition state energy and drives the reaction forward. redalyc.orgresearchgate.net This catalytic behavior highlights its utility beyond simple bromination, enabling the construction of complex heterocyclic systems under mild and efficient conditions. redalyc.org
N-Iodothis compound (NIS)
N-Iodothis compound (NIS) has emerged as a particularly effective precatalyst, often favored among the NXS family for certain transformations. mdpi.com It is capable of promoting direct dehydrative C-C bond coupling between alcohols and various electron-rich compounds, including β-diketones and phenyl-substituted alkenes, under solvent-free conditions. mdpi.com In these reactions, NIS activates the alcohol, facilitating the formation of a carbocation intermediate which is then trapped by the C-nucleophile. The only byproduct is water, making this an atom-economical and environmentally benign process. mdpi.commdpi.com This catalytic role allows for the direct transformation of alcohols, which are often readily available, into more complex products without the need for pre-functionalization. mdpi.com
Table 4: NIS-Catalyzed Dehydrative Coupling of Alcohols and β-Diketones This table shows the results for the direct coupling of various alcohols with acetylacetone, catalyzed by N-Iodothis compound (NIS). mdpi.com
| Entry | Alcohol | Product | Yield (%) |
| 1 | Diphenylmethanol | 3-(Diphenylmethyl)pentane-2,4-dione | 98 |
| 2 | 4,4'-Dimethoxydiphenylmethanol | 3-((Bis(4-methoxyphenyl))methyl)pentane-2,4-dione | 99 |
| 3 | Phenyl(p-tolyl)methanol | 3-(Phenyl(p-tolyl)methyl)pentane-2,4-dione | 99 |
| 4 | 1-Phenylethan-1-ol | 3-(1-Phenylethyl)pentane-2,4-dione | 80 |
This compound-N-sulfonic acid (SuSA) as a Brönsted Acid Catalyst
Organocatalysis with Modified this compound Compounds
Modified this compound compounds have been explored as valuable organocatalysts, particularly in asymmetric synthesis. benthamdirect.com The this compound scaffold can be functionalized to create chiral environments, enabling stereoselective transformations.
An example of organocatalysis involving a modified this compound is the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction. acs.orgresearchgate.net In this reaction, aromatic aldehydes react with N-substituted itaconimides to produce valuable this compound derivatives containing 1,4 and 1,5 dicarbonyl scaffolds. researchgate.net The reaction demonstrates good to excellent yields and tolerates a variety of substituents on both the aldehyde and the itaconimide. acs.orgresearchgate.net This method provides an efficient pathway to construct complex and biologically relevant this compound structures. acs.org
The development of such organocatalytic systems, where the this compound moiety is an integral part of the catalyst or the substrate being activated by the catalyst, highlights the versatility of this compound chemistry in modern organic synthesis. benthamdirect.com
Emerging Research Areas and Future Directions
Succinimide (B58015) in Nanotechnology
The integration of this compound-based polymers into nanotechnology has paved the way for sophisticated biomedical applications. Specifically, poly(this compound) (PSI) is being investigated as a primary material for creating biocompatible and biodegradable nanoparticles. nih.gov
The development of nanocarriers for drug delivery aims to enhance the efficacy and precision of therapeutic agents. nih.gov Poly(this compound) nanoparticles (PSI NPs) are emerging as highly promising candidates for creating advanced drug delivery systems due to their unique, tunable properties. nih.govdntb.gov.ua
Researchers have successfully prepared stable PSI NPs with adjustable sizes and narrow dispersity without the need for stabilizers or emulsifiers. nih.gov A key feature of these nanocarriers is their pH-responsive nature. Under physiological conditions (pH 7.4), PSI NPs gradually convert to poly(aspartic acid) (PASP), a process that facilitates the controlled release of encapsulated drugs. nih.gov This conversion is significantly slower in acidic environments, suggesting a potential mechanism for targeted release in specific biological compartments. nih.gov
Further design modifications have been implemented to enhance targeting and release kinetics. For instance, oleylamine-modified PSI nanoparticles have been developed as a pH-responsive delivery system. griffith.edu.au These nanocarriers remain stable and begin to release their payload after approximately 8.5 hours, with maximum release achieved after 36 hours at physiological pH. griffith.edu.au A significant advantage of this system is the absence of an initial "burst release," which is a common challenge in drug delivery that can lead to systemic toxicity. griffith.edu.au By incorporating targeting ligands such as folate, these nanoparticles can achieve enhanced accumulation and retention within tumors, as demonstrated in preclinical models. griffith.edu.au
The versatility of these nanocarriers allows for the co-loading of therapeutic agents and imaging dyes, creating "theranostic" platforms that combine therapy and diagnostics. dntb.gov.uagriffith.edu.au
Interactive Data Table: Properties of this compound-Based Nanocarriers
| Nanocarrier Type | Key Design Feature | Primary Advantage | Investigated Application | Source(s) |
| Poly(this compound) NPs (PSI NPs) | Converts to poly(aspartic acid) at physiological pH | Tunable and sustained release | Oral drug delivery to the colon | nih.gov |
| Oleylamine-modified PSI NPs | Folate receptor targeting | No burst release, enhanced tumor retention | Cancer theranostics (imaging and photothermal therapy) | griffith.edu.au |
| PSI NPs with grafted fluorophore | Spontaneous conversion under specific conditions | Sustained synthesis of poly(aspartic acid) | Potential for oral delivery and reduction of reactive oxygen species | nih.gov |
This compound in Green Chemistry
In the field of green chemistry, which focuses on designing environmentally benign chemical products and processes, this compound is being recognized as a sustainable and effective organo-catalyst. nih.govingentaconnect.com Its use aligns with green chemistry principles by offering mild reaction conditions, high yields, and the potential for catalyst reuse, often in aqueous media. nih.govbenthamdirect.com
Research has highlighted the potential of this compound and its derivatives to serve as biodegradable alternatives to conventional solvents and reagents, thereby minimizing environmental impact. kuey.net this compound itself has been introduced as a non-toxic, stable, and safe organo-catalyst for promoting multicomponent reactions, such as the synthesis of arylidene malononitrile (B47326) and tetrahydrobenzo[b]pyran derivatives. nih.govingentaconnect.com These reactions proceed with excellent efficiency in green solvents like a water-ethanol mixture, and the this compound catalyst can be recovered and reused without significant loss of activity. nih.govingentaconnect.com
Furthermore, succinate-containing polymers are being explored for creating renewable and biodegradable surfactants. In one approach, poly(glycerol succinate) is synthesized enzymatically and then end-capped with fatty acids to produce amphiphilic materials. rsc.org This method represents a clean, low-energy route to green surfactants derived from renewable feedstocks. rsc.org The inherent biodegradability of the this compound and succinate (B1194679) structures is a key attribute driving this research. kuey.netrsc.org
Interactive Data Table: this compound as a Green Organo-Catalyst
| Reaction | Reactants | Catalyst | Conditions | Key Outcome | Source(s) |
| Knoevenagel Condensation | Aromatic aldehyde, Malononitrile | This compound (0.2 mmol) | H₂O/EtOH (1:1), 80 °C | High yield, Clean procedure, Catalyst reusability | nih.gov, ingentaconnect.com |
| Synthesis of Tetrahydrobenzo[b]pyran | Aromatic aldehyde, Malononitrile, Dimedone | This compound (0.2 mmol) | H₂O/EtOH (1:1), 80 °C | Excellent yields, Simple work-up | nih.gov, ingentaconnect.com |
Agrochemical Applications
This compound derivatives are well-established in pharmacology and are now gaining significant traction in the development of new agrochemicals. kuey.netnih.gov Their broad-spectrum biological activity makes them attractive candidates for creating novel pesticides and fungicides. researchgate.netgoogleapis.comijcps.org
A central focus of modern agrochemical research is the optimization of molecular structures to maximize efficacy against specific pests and pathogens while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, and extensive SAR analyses have been conducted on this compound derivatives to develop potent agents. nih.gov
Research has shown that modifying the amide side chain of related pyrazole-4-carboxamide structures is an effective strategy for developing new fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the respiratory cycle of many fungal pathogens. nih.govresearchgate.net By systematically altering substituents, researchers have designed highly potent inhibitors. For example, a series of diphenyl ether-containing pyrazole-carboxamide derivatives were synthesized and tested for their ability to inhibit the succinate ubiquinone oxidoreductase (SQR) enzyme. nih.gov
Specific compounds from this research demonstrated exceptional fungicidal activity. Notably, compound 62 showed SQR inhibitory activity with a Kᵢ value of 0.081 µM, which is approximately four times more potent than the commercial fungicide penthiopyrad. nih.gov Both compound 62 and compound 43 displayed excellent protective effects against the plant pathogen Rhizoctonia solani at very low application rates. nih.gov These findings underscore how SAR-guided optimization of succinate-related structures can lead to the discovery of next-generation fungicides. nih.gov
Interactive Data Table: Fungicidal Activity of Optimized Succinate-Related Compounds
| Compound ID | Target Enzyme | Inhibitory Activity (Kᵢ) | Fungicidal Activity (vs. R. solani) | Source |
| Compound 62 | Succinate Ubiquinone Oxidoreductase (SQR) | 0.081 µM | Excellent protective effect at 6.25 mg/L | nih.gov |
| Compound 43 | Succinate Ubiquinone Oxidoreductase (SQR) | Not specified | Excellent fungicidal activity at 6.25 mg/L | nih.gov |
| Penthiopyrad (Reference) | Succinate Ubiquinone Oxidoreductase (SQR) | 0.307 µM | Commercial fungicide standard | nih.gov |
Applications in Photochemical Synthesis
Photochemical reactions, which use light to initiate chemical transformations, are emerging as a powerful tool in modern organic synthesis. researchgate.net These methods are often considered a form of green chemistry, as photons can act as "traceless reagents," reducing waste. researchgate.net this compound and its precursors are increasingly utilized in novel photochemical strategies to construct complex molecules.
An operationally simple and atom-economical approach has been developed for the stereoselective synthesis of diversely functionalized succinimides using visible-light-mediated photocatalysis. rsc.orgnih.gov This strategy employs a photocatalyst to initiate a radical cascade reaction of aza-1,6-enynes, leading to the formation of the this compound ring with high precision. nih.gov The process is notable for being free of metals and oxidants, enhancing its environmental credentials. rsc.orgnih.gov
Role in Protein Degradation Pathways
The degradation of proteins is a fundamental cellular process for maintaining protein homeostasis and quality control. thermofisher.com Eukaryotic cells primarily utilize two major pathways for protein degradation: lysosomal proteolysis and the ubiquitin-proteasome pathway (UPP). thermofisher.comnih.gov The UPP is a highly regulated process responsible for the turnover of most intracellular proteins, including misfolded or damaged proteins and regulatory proteins that require rapid changes in their levels. thermofisher.comnih.gov This pathway involves the marking of target proteins with a small protein called ubiquitin, which signals their transport to the proteasome for degradation. thermofisher.comnih.govcellsignal.com
This compound formation is a critical non-enzymatic post-translational modification that plays a significant role in protein degradation pathways. frontiersin.org It serves as a key intermediate in the deamidation of asparagine (Asn) residues and the isomerization of aspartic acid (Asp) residues within a protein's sequence. frontiersin.orgnih.govwikipedia.orgnih.gov This process begins with a nucleophilic attack by the nitrogen atom of the adjacent peptide bond on the side chain of an Asn or Asp residue, leading to the formation of a five-membered this compound ring. nih.govwikipedia.org
The formation of this this compound intermediate can have profound consequences for the stability and function of proteins, particularly for therapeutic proteins such as monoclonal antibodies (mAbs). researchgate.netnih.govnih.gov The modification can alter the protein's structure and charge, which may lead to a loss of biological activity or a decrease in efficacy. researchgate.netacs.orgnih.gov For instance, this compound formation within the complementarity-determining regions (CDRs) of an antibody, which are crucial for antigen binding, can significantly reduce its potency. researchgate.netnih.govnih.gov
In the context of targeted protein degradation, a rapidly advancing therapeutic strategy, the principles involving this compound are highly relevant. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome. cas.orglifesensors.com While this compound itself isn't a direct component of the PROTAC machinery, the stability of linkers used in related technologies like antibody-drug conjugates (ADCs) can be affected by this compound chemistry. researchgate.netrsc.org The stability of the linker connecting the antibody to the cytotoxic payload in ADCs is crucial, and some maleimide-based linkers, which form a this compound ring upon conjugation, can be prone to degradation. researchgate.netrsc.org Understanding the hydrolysis of the this compound ring is therefore important for designing stable and effective ADCs. researchgate.netrsc.org
The table below summarizes the key cellular components involved in protein degradation pathways where this compound formation can have an impact.
| Component | Function in Protein Degradation | Relevance of this compound |
| Ubiquitin | A small protein that tags other proteins for degradation. thermofisher.comnih.gov | Indirectly relevant as this compound-induced protein changes can lead to recognition by the degradation machinery. |
| Proteasome | A large protein complex that degrades ubiquitinated proteins. nih.govcellsignal.com | The ultimate destination for proteins destabilized by modifications like this compound formation. |
| E3 Ubiquitin Ligase | Enzymes that recognize specific proteins and catalyze the attachment of ubiquitin. cellsignal.comlifesensors.comnih.gov | Recruited by PROTACs to degrade target proteins. cas.orglifesensors.com |
| Lysosome | An organelle containing digestive enzymes that degrades proteins and other cellular components. nih.gov | A major protein degradation pathway, though less specific than the UPP. nih.gov |
| Asparagine (Asn) | An amino acid prone to deamidation via a this compound intermediate. frontiersin.orgwikipedia.orgnih.gov | A primary source for the formation of this compound in proteins. wikipedia.orgnih.gov |
| Aspartic Acid (Asp) | An amino acid that can undergo isomerization through a this compound intermediate. nih.govwikipedia.orgresearchgate.net | Another key residue involved in this compound-mediated protein degradation. nih.govwikipedia.org |
Isomerism and its Implications in Pharmaceutical Drug Development
Isomerism, the phenomenon where molecules have the same chemical formula but different arrangements of atoms, is of paramount importance in pharmacology and drug development. researchgate.netnih.gov In the context of this compound, its formation as a transient intermediate in proteins leads to a specific type of isomerism that can significantly impact the safety and efficacy of pharmaceutical drugs, especially protein-based therapeutics. nih.govresearchgate.net
The formation of a this compound ring from an asparagine or aspartic acid residue is a spontaneous, non-enzymatic process. wikipedia.orgnih.govresearchgate.net This cyclic intermediate is often unstable under physiological conditions and undergoes hydrolysis. wikipedia.orgnih.gov The hydrolysis of the this compound ring can yield two products: the original aspartic acid residue or, more commonly, an isoaspartic acid (isoAsp) residue. wikipedia.orgnih.gov Isoaspartic acid is a structural isomer of aspartic acid, where the peptide backbone is extended by an additional methylene (B1212753) group. sciex.com
The formation of isoAsp represents a change in the primary structure of the protein, which can lead to alterations in its higher-order structure, stability, and function. nih.govsciex.com The implications for pharmaceutical drug development are substantial:
Reduced Biological Activity: The isomerization of aspartic acid, particularly within critical regions of a therapeutic protein like the CDRs of a monoclonal antibody, can disrupt the precise three-dimensional structure required for binding to its target. researchgate.netnih.govnih.gov This can lead to a significant decrease or complete loss of the drug's therapeutic potency. researchgate.netnih.govnih.gov
Altered Pharmacokinetics: Changes in protein structure due to isoAsp formation can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to reduced bioavailability and efficacy. researchgate.net
Immunogenicity: The presence of an unnatural amino acid isomer like isoAsp can be recognized by the immune system as foreign, potentially triggering an unwanted immune response against the therapeutic protein. nih.gov
The propensity for this compound formation and subsequent isomerization is influenced by several factors, including the local amino acid sequence, the flexibility of the polypeptide chain, pH, and temperature. wikipedia.orgnih.govnih.gov For example, sequences such as Asn-Gly and Asp-Gly are particularly prone to this modification due to the flexibility imparted by the glycine (B1666218) residue. nih.gov Mildly acidic conditions can favor the accumulation of the this compound intermediate, while neutral or alkaline pH promotes its hydrolysis to form isoAsp and Asp. frontiersin.orgnih.govnih.gov
Given these significant consequences, the detection, quantification, and control of this compound and isoaspartate formation are critical aspects of the development and manufacturing of protein-based pharmaceuticals. nih.govacs.orgnih.gov Analytical techniques such as mass spectrometry and chromatography are employed to monitor these modifications and ensure the quality, safety, and efficacy of the final drug product. nih.govacs.orgnih.gov
The following table details the impact of this compound-mediated isomerism on key aspects of pharmaceutical drug development.
| Aspect of Drug Development | Impact of this compound-Mediated Isomerism |
| Efficacy | Can be significantly reduced due to altered protein structure and loss of binding affinity, especially if isomerization occurs in active sites. researchgate.netnih.gov |
| Safety | Potential for increased immunogenicity due to the formation of non-native isoaspartyl residues. nih.gov |
| Stability | The formation of this compound and its hydrolysis products can be a major degradation pathway for protein therapeutics, affecting shelf-life. researchgate.netnih.gov |
| Manufacturing and Formulation | Requires careful control of process parameters like pH and temperature to minimize the formation of these variants. researchgate.netnih.gov |
| Analytical Characterization | Necessitates the use of sensitive analytical methods to detect and quantify this compound and isoaspartate levels. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing succinimide derivatives, and how are their structural identities confirmed?
- This compound derivatives are commonly synthesized via solvent-based reactions or mechanochemical aza-Michael additions using maleimide and amines. Structural validation employs spectroscopic techniques: ¹H/¹³C NMR for stereochemistry, FT-IR for functional groups, ESI-MS for molecular mass, and XRD for crystalline structure analysis . Purity is assessed via HPLC and elemental analysis (EA).
Q. How can researchers detect this compound formation in proteins, and which analytical methods minimize artifacts?
- Use high-fidelity trypsin digestion at pH 7.0 followed by reversed-phase HPLC and online mass spectrometry to identify this compound residues (e.g., Asp30 in antibody light chains). This method avoids artificial iso-Asp/Asp generation seen in conventional protocols. Confirm biological relevance by correlating this compound formation with functional assays (e.g., antigen binding recovery after alkaline treatment) .
Q. What role do this compound esters play in biochemical assays, such as cell proliferation studies?
- This compound esters like hydroxyfluorescein diacetate this compound (CFSE) are used to label cells for tracking proliferation. CFSE’s this compound group reacts with amine residues on proteins, enabling fluorescence-based quantification of cell division via flow cytometry .
Advanced Research Questions
Q. What mechanistic models explain this compound-mediated nonenzymatic deamidation in peptides, and how are degradation rates predicted?
- Deamidation proceeds via This compound intermediates formed from asparagine/glutamine residues under physiological conditions (pH 7.4, 37°C). Rates depend on sequence context and solvent accessibility. A predictive model combines This compound cyclization , glutarimide formation , and hydrolysis kinetics, validated by direct-injection mass spectrometry for 648 peptide permutations. Half-lives range from days to decades .
Q. How does this compound participate in protein splicing, and what experimental evidence supports its role in resolving branched intermediates?
- In protein splicing, asparagine cyclization forms a this compound residue, cleaving the peptide bond and releasing the intein. Evidence includes isolation of branched intermediates and detection of alkali-labile bonds. MALDI-TOF MS and Edman degradation confirm this compound presence at splice junctions .
Q. What chromatographic methods correlate this compound derivatives’ lipophilicity with pharmacokinetic properties?
- Reversed-phase TLC/HPLC determines retention constants (R(M)⁰, log kw), which correlate with human intestinal absorption (HIA) and plasma protein binding (PPB) . These parameters are validated against in silico descriptors (e.g., LogP, polar surface area) to prioritize compounds like A4 and A11 for anticonvulsant development .
Q. What challenges arise in multi-step syntheses involving this compound intermediates, such as natural product synthesis?
- Challenges include diastereomer separation (e.g., aldol products from this compound dianions and aldehydes) and low yields due to competing pathways. Strategies: optimize reaction conditions (e.g., LiHMDS at −78°C) and employ multi-stage membrane separators for byproduct removal. Evidence from lissoclimide synthesis shows 50% yield for aldol adducts with unresolved stereoisomers .
Q. How are this compound-modified polymers characterized for applications like drug delivery or metal ion adsorption?
- FT-IR and XRD confirm covalent bonding between poly(vinyl alcohol) and this compound derivatives (e.g., N,Nʹ-bi-α-azido this compound). TGA assesses thermal stability, while SEM visualizes membrane morphology. Functional assays (antibacterial activity, drug release profiles) validate application potential .
Methodological Best Practices
- Synthesis : Prioritize mechanochemical methods for eco-friendly synthesis .
- Analytics : Pair HPLC/MS with functional assays to avoid artifact-driven conclusions .
- Biological Evaluation : Use 6 Hz psychomotor seizure and MES tests for anticonvulsant screening; compare ED50 values to ethosuximide .
- Computational Modeling : Integrate chromatographic data with ADMETox predictors for early-stage drug candidate prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
